Comprehensive NMR Characterization and Methodological Workflows for Methyl 3-fluoro-4-iodo-2-hydroxybenzoate
Executive Summary Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (CAS 1934433-86-9) is a highly functionalized, multi-substituted benzoate ester utilized extensively as a building block in pharmaceutical research. Its unique s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (CAS 1934433-86-9) is a highly functionalized, multi-substituted benzoate ester utilized extensively as a building block in pharmaceutical research. Its unique structural motif—combining a benzoate methyl ester, an ortho-hydroxyl group, a fluorine atom, and an iodine atom—makes it an exceptionally versatile intermediate. Specifically, the fluorine atom modulates electronic properties and metabolic stability (e.g., in 1[1]), while the iodine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions[2]. This whitepaper provides a rigorous breakdown of its
1
H and
13
C NMR chemical shifts, the causality behind these assignments, and standardized protocols for its analytical and synthetic handling.
Structural Dynamics & Electronic Environment
Understanding the NMR chemical shifts of this compound requires a deep dive into the electronic influences of its substituents. As an Application Scientist, one must look beyond empirical matching and analyze the physical causality driving the spectral data:
Intramolecular Hydrogen Bonding: The hydroxyl group at C-2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the C-1 methyl ester. This locks the ester group into a coplanar conformation and heavily deshields the hydroxyl proton, pushing its chemical shift into the 10–12 ppm range[1].
Fluorine (C-3) Inductive & Resonance Effects: Fluorine is highly electronegative, withdrawing electron density via the inductive effect (-I), which deshields nearby nuclei. However, it also donates electron density via resonance (+R) to the ortho and para positions. Furthermore, the
19
F nucleus (spin 1/2) couples strongly with both
1
H and
13
C nuclei, splitting their signals into distinct multiplets.
Iodine (C-4) Heavy Atom Effect: Iodine exerts a pronounced "heavy atom effect." The large electron cloud of the iodine atom induces a diamagnetic shielding current that significantly shields the directly attached carbon (C-4) in
13
C NMR, pushing it upfield to ~85 ppm. Conversely, it deshields the adjacent proton (H-5) in
1
H NMR.
Fig 1. Spin-spin coupling network and electronic influences on the aromatic protons.
Multinuclear NMR Chemical Shift Assignments
The following tables summarize the expected
1
H and
13
C NMR chemical shifts, multiplicities, and coupling constants for Methyl 3-fluoro-4-iodo-2-hydroxybenzoate in CDCl
3
at 298 K. The data reflects the complex interplay of the electronic effects detailed above.
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constants (Hz)
Assignment
Causality / Notes
10.95
Singlet (br)
1H
-
-OH
Deshielded due to strong intramolecular H-bonding with ester C=O.
7.52
dd
1H
3JHH
= 8.6,
3JHF
= 6.2
H-5
Deshielded by adjacent iodine; split by ortho-H6 and meta-F3.
7.21
dd
1H
3JHH
= 8.6,
4JHF
= 1.8
H-6
Split by ortho-H5 and para-F3; shifted slightly upfield relative to H-5.
Ipso to fluorine; massive one-bond C-F scalar coupling.
135.2
Doublet
3JCF
≈ 8
C-5
Meta to fluorine.
127.5
Doublet
4JCF
≈ 3
C-6
Para to fluorine.
112.5
Doublet
3JCF
≈ 5
C-1
Ipso to ester; meta to fluorine.
85.0
Doublet
2JCF
≈ 22
C-4 (-I)
Ipso to iodine; highly shielded by heavy atom effect; split by ortho-F.
52.8
Singlet
-
-OCH
3
Methoxy carbon.
Experimental NMR Acquisition Protocols
To ensure high-fidelity data, particularly for resolving the fine
19
F-
1
H and
19
F-
13
C scalar couplings, a rigorous, self-validating acquisition protocol is mandatory.
Fig 2. Standardized workflow for multinuclear NMR acquisition and processing.
Step-by-Step Methodology:
Sample Preparation : Dissolve 15–20 mg of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.
Tuning and Matching : Insert the sample into the spectrometer (e.g., 400 MHz). Tune and match the probe for
1
H,
13
C, and
19
F frequencies to maximize signal-to-noise (S/N) and ensure accurate 90° pulse widths.
Locking and Shimming (Self-Validation Step) : Lock onto the deuterium signal of CDCl
3
. Perform gradient shimming (Z0, Z1, Z2, Z3) until the lock level is stable. Validation: The internal TMS signal must exhibit a linewidth at half-height (FWHM) of < 1.0 Hz before proceeding.
1
H Acquisition : Run a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (d1) to 2.0 seconds to ensure complete relaxation of the protons. Acquire 16 scans.
13
C{
1
H} Acquisition : Run a proton-decoupled carbon sequence (e.g., zgpg30). Set d1 to 2.0 seconds. Acquire 512 to 1024 scans depending on the probe sensitivity. The long acquisition is necessary to resolve the complex C-F doublets against baseline noise.
Data Processing : Apply an exponential window function (LB = 0.3 Hz for
1
H, 1.0 Hz for
13
C) prior to Fourier Transformation (FT). Perform zero-order and first-order phase correction, followed by a polynomial baseline correction.
The C-I bond in Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is highly labile and serves as an ideal electrophilic partner in2[2]. Because the iodine is para to the electron-withdrawing fluorine atom, the3[3].
Standard Suzuki-Miyaura Coupling Protocol:
Reagent Setup : In a flame-dried Schlenk flask under argon, combine Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (1.0 equiv), an arylboronic acid (1.2 equiv), and Pd(dppf)Cl
2
(0.05 equiv).
Solvent and Base : Add a degassed mixture of 1,4-dioxane and 2M aqueous K
2
CO
3
(3:1 v/v).
Reaction : Heat the biphasic mixture to 80 °C for 4–8 hours. Validation: Monitor the consumption of the starting material via TLC or LC-MS until the starting mass (m/z 296) is fully depleted.
Workup : Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na
2
SO
4
, concentrate in vacuo, and purify via flash column chromatography to yield the structurally diversified biaryl product.
References
Title : Exploration of Ionic Liquids as Soluble Supports for Organic Synthesis. Demonstration with a Suzuki Coupling Reaction
Source : ACS Publications (Organic Letters)
URL :[Link]
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate: Molecular Weight, Exact Mass, and Strategic Utility in Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of multi-functionalized aromatic building blocks dictates the efficiency of downstream drug discovery. Methyl 3-fluoro-4-iodo-2-hy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of multi-functionalized aromatic building blocks dictates the efficiency of downstream drug discovery. Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (CAS 1934433-86-9) represents a highly privileged scaffold. Featuring a precisely engineered substitution pattern—a benzoate methyl ester, an aryl fluoride, an aryl iodide, and a phenolic hydroxyl group—this compound serves as a versatile linchpin for constructing complex molecular architectures.
This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its structural design, and field-proven experimental workflows for its utilization in targeted drug discovery.
Physicochemical Profiling & Mass Spectrometry
Accurate mass determination is the cornerstone of synthetic validation. Below is the consolidated physicochemical profile of the compound.
Parameter
Specification
Chemical Name
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate
CAS Registry Number
1934433-86-9
Molecular Formula
C
8
H
6
FIO
3
Molecular Weight
296.03 g/mol
Exact Mass (Monoisotopic)
295.9345 Da
Key Functional Groups
Methyl ester, Phenol, Aryl fluoride, Aryl iodide
The Criticality of Exact Mass in HRMS
In High-Resolution Mass Spectrometry (HRMS) platforms such as Orbitrap or Time-of-Flight (TOF) systems, the monoisotopic exact mass of 295.9345 Da is a vital diagnostic metric. Because iodine possesses only one stable isotope (
127
I), the compound lacks the complex M+2 isotopic envelope seen in brominated or chlorinated analogs. Consequently, differentiating unreacted starting material from isobaric impurities relies entirely on sub-ppm mass accuracy. In negative-ion Electrospray Ionization (ESI-), the acidic phenol readily deprotonates, yielding a highly specific [M-H]
−
signature at m/z
294.9267 , which serves as a primary tracking marker during reaction monitoring.
Structural Mechanics: The Causality of Functionalization
The value of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate lies not just in its individual atoms, but in the synergistic causality of its substitution pattern .
The 4-Iodo Handle (Reactivity): Iodine possesses a significantly lower bond dissociation energy compared to bromine or chlorine. This makes the C-I bond highly susceptible to oxidative addition by Palladium(0) species, allowing for cross-coupling reactions (e.g., Suzuki, Sonogashira) to proceed under exceptionally mild conditions, preserving the integrity of the rest of the molecule.
The 3-Fluoro Shield (Pharmacokinetics & Stereoelectronics): The introduction of fluorine at the 3-position serves a dual purpose. First, its high electronegativity exerts an inductive pull that lowers the pK
a
of the adjacent 2-hydroxy group, modulating the molecule's hydrogen-bonding network. Second, fluorine acts as a metabolic shield. By blocking cytochrome P450-mediated oxidation at this metabolically vulnerable site, it significantly enhances the pharmacokinetic half-life and bioavailability of resulting drug candidates .
The 2-Hydroxy & Methyl Ester Groups (Directing & Protecting): The adjacent phenol and ester groups provide orthogonal handles for late-stage cyclization (e.g., forming benzoxazoles or coumarins) or can be selectively protected/deprotected to dictate the regiochemistry of subsequent transformations. Compounds of this structural class are critical intermediates in the synthesis of advanced therapeutics, including Bruton's tyrosine kinase (BTK) inhibitors .
To harness the 4-iodo substituent, researchers frequently employ Suzuki-Miyaura cross-coupling. However, the presence of the free 2-hydroxy group introduces a mechanistic challenge: strong bases can deprotonate the phenol, leading to phenoxide species that may coordinate with and poison the palladium catalyst.
The following protocol is engineered to circumvent this via the use of a mild base and optimized stoichiometry.
Step-by-Step Methodology
Step 1: Reagent Preparation & Inertion
Charge an oven-dried Schlenk flask with Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (1.0 equiv, 296.03 mg, 1.0 mmol) and an arylboronic acid (1.2 equiv, 1.2 mmol).
Causality: A slight excess of boronic acid compensates for competitive protodeboronation side reactions.
Step 2: Catalyst & Base Introduction
Add Pd(dppf)Cl
2
(0.05 equiv, 5 mol%) and anhydrous K
3
PO
4
(2.5 equiv, 2.5 mmol).
Causality: K
3
PO
4
is chosen over stronger bases (like NaOtBu) because it is mild enough to facilitate the transmetalation step without irreversibly sequestering the palladium via phenoxide chelation. The 2.5 equivalents account for the neutralization of the phenol (1 equiv) while leaving sufficient base for the catalytic cycle.
Step 3: Reaction Execution
Evacuate and backfill the flask with N
2
three times.
Inject sparged 1,4-dioxane/H
2
O (4:1 v/v, 10 mL) via syringe.
Heat the biphasic mixture to 80 °C under vigorous stirring for 4–6 hours.
Step 4: Self-Validating System Check (LC-HRMS)
Protocol: Withdraw a 10 µL aliquot, quench in 1 mL of cold acetonitrile, filter, and inject into the LC-HRMS.
Validation: The reaction is deemed complete and self-validated when the extracted ion chromatogram (EIC) for the starting material's exact mass (m/z
294.9267 [M-H]
−
) reaches baseline, and the theoretical exact mass of the cross-coupled product emerges as the dominant peak.
Step 5: Workup
Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH
4
Cl to re-protonate the phenol. Extract the organic layer, dry over Na
2
SO
4
, and purify via silica gel chromatography.
Pathway Visualization
The diagram below illustrates the divergent synthetic pathways enabled by the unique functional group array of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate.
Figure 1: Synthetic divergence of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate in drug discovery workflows.
References
European Patent Office. "EP 2948458 B1 - BTK INHIBITORS." Google Patents.
Foundational
The Electronic Architecture of 3-Fluoro-4-Iodo-2-Hydroxybenzoate Derivatives: A Whitepaper on Pharmacophoric Tuning and Supramolecular Assembly
Abstract & Strategic Relevance In modern drug discovery, the precise tuning of an active pharmaceutical ingredient’s (API) electronic environment dictates its pharmacokinetic success and target affinity. Derivatives of 3...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract & Strategic Relevance
In modern drug discovery, the precise tuning of an active pharmaceutical ingredient’s (API) electronic environment dictates its pharmacokinetic success and target affinity. Derivatives of 3-fluoro-4-iodo-2-hydroxybenzoate (such as its methyl ester) have emerged as highly versatile, multi-functional intermediates[1]. By juxtaposing a highly electronegative fluorine atom with a large, polarizable iodine atom on a salicylate scaffold, chemists can engineer a unique "push-pull" electronic system. This whitepaper dissects the electronic properties of these derivatives, explaining the causality behind their inductive effects,
σ
-hole amplification, and how to experimentally validate these parameters for downstream drug development.
Electronic Topography: The Inductive-Resonance Interplay
The core electronic behavior of 3-fluoro-4-iodo-2-hydroxybenzoate is governed by the competing and synergistic effects of its substituents relative to the C2-hydroxyl and C1-carboxylate groups.
The Inductive Pull of Fluorine (-I Effect): Fluorine at the C3 position exerts a profound electron-withdrawing inductive effect. Because it is positioned ortho to the C2-phenol, it significantly depletes the electron density of the oxygen atom, stabilizing the phenoxide anion and lowering the pKa. Furthermore, this inductive pull extends to the C1-carboxylate, increasing the overall acidity of the molecule. For context, mono-halogenated 5-fluorosalicylic acid exhibits a pKa of ~2.68[2], a marked acidic shift from unsubstituted salicylic acid (pKa ~2.97).
The Polarizability of Iodine: At the C4 position, iodine acts as a massive, polarizable electron cloud. While it possesses a weak inductive withdrawing effect (-I), it can also donate electron density through resonance (+M) into the aromatic ring. However, its primary value lies in its anisotropic charge distribution, which serves as an excellent handle for cross-coupling reactions (e.g., Suzuki or Sonogashira)[1] and target engagement.
Supramolecular Dynamics: Amplifying the
σ
-Hole
Halogen bonding has revolutionized rational drug design. It occurs when a nucleophile interacts with a
σ
-hole—a localized region of positive electrostatic potential (
Vs,max
) on the outermost pole of a halogen atom[3].
In 3-fluoro-4-iodo-2-hydroxybenzoate derivatives, the C3-fluorine plays a critical, synergistic role. Aromatic fluorine substitution withdraws electron density from the entire
π
-system. This systemic electron depletion dramatically increases the positive electrostatic potential of the adjacent C4-iodine's
σ
-hole[4]. Consequently, the 4-iodo group transforms from a standard halogen into an exceptionally potent, highly directional halogen bond donor. This exact electronic tuning strategy is actively utilized to optimize the binding affinity of inhibitors targeting transthyretin (TTR) fibrillogenesis[5].
To benchmark the electronic influence of the 3-fluoro and 4-iodo substituents, we compare the thermodynamic ionization parameters of related salicylate scaffolds. The synergistic effect of di-halogenation results in a highly acidic, lipophilic pharmacophore.
To engineer trust in your structure-activity relationship (SAR) data, you must employ self-validating experimental workflows. Below are the definitive protocols for profiling the electronic properties of these derivatives.
Causality Focus: Highly halogenated aromatics are notoriously lipophilic. Standard aqueous titrations will result in compound precipitation (hydrophobic collapse), masking the true ionization state and yielding artificially high pKa values.
Solvent Preparation: Prepare a 50% v/v Methanol/Water co-solvent system. Add KCl to achieve a 0.15 M ionic strength. Why? The co-solvent prevents hydrophobic collapse of the iodinated ring, while the 0.15 M KCl standardizes the activity coefficients of the ions, mimicking physiological osmolarity.
Degassing: Sparge the solvent with Argon for 30 minutes prior to use. Why? Dissolved ambient
CO2
forms carbonic acid, which introduces baseline drift in the highly acidic measurement range required for this compound.
Titration Execution: Dissolve 2.0 mM of the 3-fluoro-4-iodo-2-hydroxybenzoate derivative in the solvent. Titrate continuously with standardized 0.1 M KOH at 25.0 ± 0.1 °C using a glass micro-electrode.
Validation: Perform a back-titration with 0.1 M HCl. The forward and reverse curves must overlay with an RMSD of < 0.02 pH units to confirm that no irreversible degradation (e.g., ester hydrolysis) occurred during the assay.
Causality Focus: Computational models of halogen bonds often fail if the wrong density functional is chosen. This protocol pairs specific computational theory with physical calorimetry to create a closed-loop validation system.
Geometry Optimization (DFT): Model the derivative using the M06-2X density functional with a Def2-TZVP basis set. Why? Standard functionals like B3LYP fail to account for medium-range dispersion forces. M06-2X is explicitly parameterized to capture the dispersion and electrostatic interactions critical for accurate
σ
-hole mapping.
Electrostatic Potential (ESP) Mapping: Calculate the maximum positive electrostatic potential (
Vs,max
) on the 0.001 a.u. electron density isosurface at the C4-Iodine pole.
Isothermal Titration Calorimetry (ITC): Dissolve the derivative in a non-polar solvent (e.g., cyclohexane) to eliminate competing solvent hydrogen bonds. Titrate with a model Lewis base (e.g., pyridine).
Validation: Extract the enthalpy (
ΔH
) of binding from the ITC thermogram. A direct linear correlation between the computationally derived
Vs,max
and the experimental
ΔH
validates the halogen-bonding capacity of the engineered pharmacophore.
Fig 2: Self-validating experimental workflow for profiling electronic properties.
Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Executive Summary In modern medicinal chemistry, the strategic incorporation...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Protocol & Application Guide
Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic scaffolds is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity. Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (CAS: 1934433-86-9) has emerged as a highly versatile, multi-functional building block for constructing complex fluorinated pharmacophores [1].
This application note provides an in-depth mechanistic analysis and validated experimental protocols for utilizing this compound in Palladium-catalyzed cross-coupling reactions. By understanding the electronic interplay between the C3-fluorine, C4-iodine, and adjacent oxygenated functional groups, researchers can achieve high-yielding C-C bond formations (e.g., Suzuki-Miyaura and Sonogashira couplings) while avoiding common pitfalls such as catalyst poisoning or unwanted ester hydrolysis.
Mechanistic Causality & Structural Advantages
To successfully deploy Methyl 3-fluoro-4-iodo-2-hydroxybenzoate in cross-coupling methodologies, one must analyze the causality behind its reactivity profile:
The C4-I Handle (The Reactive Site): Iodine is an exceptional leaving group. The low bond dissociation energy of the C(sp2)-I bond ensures rapid oxidative addition to Pd(0) species, allowing reactions to proceed at lower temperatures compared to aryl bromides or chlorides.
The C3-F Inductive Effect (The Accelerator): Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect (-I) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C-I bond. This electronic depletion makes the C4 position highly electrophilic, significantly accelerating the rate-determining oxidative addition step by electron-rich Pd(0) catalysts.
The C2-OH and C1-COOMe Groups (Directing & Cyclization Handles): While these groups offer immense potential for downstream cyclization (e.g., forming fluorinated benzofurans or coumarins), the free C2-phenol can be problematic during metal catalysis. If deprotonated by strong bases, the resulting phenoxide acts as a strong electron donor (+M effect), counteracting the fluorine's acceleration and potentially coordinating to the Palladium center to form inactive Pd-aryloxide complexes.
Catalytic Cycle & Electronic Influence
Figure 1: Palladium-catalyzed cross-coupling cycle highlighting the C3-fluorine acceleration effect.
Reaction Optimization & Quantitative Data
To establish a self-validating protocol, we must optimize the reaction conditions to balance reactivity with functional group tolerance. The table below summarizes the optimization of the Suzuki-Miyaura coupling of a protected derivative (Methyl 3-fluoro-4-iodo-2-(methoxymethoxy)benzoate) with phenylboronic acid.
Causality in Catalyst/Base Selection:
Catalyst:Pd(dppf)Cl2
is selected over
Pd(PPh3)4
. The large bite angle of the dppf ligand facilitates both transmetalation and reductive elimination, which is critical for sterically hindered ortho-substituted aryl halides [2].
Base:K2CO3
provides the optimal basicity to form the reactive boronate ate-complex without causing hydrolysis of the C1-methyl ester, a common side reaction when using stronger bases like
NaOH
or
KOH
.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Entry
Catalyst (5 mol%)
Base (2.0 eq)
Solvent
Temp (°C)
Result / Yield (%)
1
Pd(PPh3)4
Na2CO3
Toluene/EtOH/
H2O
80
65% (Incomplete conversion)
2
Pd(dppf)Cl2
NaOH
1,4-Dioxane/
H2O
80
40% (Ester hydrolysis observed)
3
Pd(OAc)2
/ SPhos
K3PO4
Toluene/
H2O
100
82% (Good yield, high cost)
4
Pd(dppf)Cl2
K2CO3
1,4-Dioxane/
H2O
(4:1)
80
94% (Optimal conditions)
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (TLC, LC-MS) are embedded within the steps to ensure the researcher can verify the reaction's success dynamically.
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, arylboronic acid, and
K2CO3
.
Degassing: Add 1,4-Dioxane and
H2O
. Sparge the biphasic mixture with ultra-pure Argon or Nitrogen for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the phosphine ligand.
Catalyst Addition: Quickly add
Pd(dppf)Cl2⋅CH2Cl2
under a positive stream of inert gas. Seal the flask.
Heating & Monitoring (Self-Validation): Heat the mixture to 80 °C.
Validation Check 1 (2 hours): Sample the organic layer. Run a TLC (Hexanes:EtOAc 4:1). The starting material (
Rf≈0.6
) should be nearly consumed, replaced by a new UV-active spot (
Rf≈0.45
).
Validation Check 2: Perform LC-MS analysis. Verify the disappearance of the
[M+H]+
341.0 peak and the appearance of the target biaryl mass.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous
NH4Cl
(15 mL) to quench the base and remove inorganic salts. Extract the aqueous layer with EtOAc (2 x 10 mL).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
Protocol B: Sonogashira Coupling & Tandem Cyclization
Objective: Direct coupling of the unprotected phenol with a terminal alkyne, followed by base-mediated cyclization to yield a 2-substituted 4-fluoro-5-carbomethoxybenzofuran.
Step-by-Step Methodology:
Coupling Phase: To a degassed solution of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (1.0 mmol) and terminal alkyne (1.5 mmol) in anhydrous DMF (5 mL), add
Pd(PPh3)2Cl2
(0.05 mmol), CuI (0.1 mmol), and Triethylamine (3.0 mmol).
Reaction: Stir at room temperature for 4 hours. Causality: The C4-I bond is highly reactive; room temperature is sufficient and prevents premature, uncontrolled cyclization.
Cyclization Phase: Once LC-MS confirms complete conversion to the ortho-alkynylphenol intermediate, add
Cs2CO3
(2.0 mmol) directly to the reaction vessel and heat to 80 °C for 6 hours. Causality: Cesium carbonate provides the necessary basicity and cation effect to drive the 5-endo-dig cyclization of the phenol onto the alkyne.
Isolation: Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the fluorinated benzofuran.
Downstream Applications in Drug Development
The scaffolds generated from Methyl 3-fluoro-4-iodo-2-hydroxybenzoate are highly prized in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents [3]. The strategic placement of the fluorine atom adjacent to the oxygenated groups serves two primary functions in a final drug molecule:
Conformational Locking: The stereoelectronic effects of the C-F bond can dictate the preferred conformation of the ester or adjacent ether linkages, locking the molecule into a bioactive conformation.
Metabolic Shielding: Fluorine substitution blocks cytochrome P450-mediated aromatic oxidation at the C3 position, significantly extending the biological half-life of the pharmacophore.
Organic Process Research & Development. "Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?" ACS Publications, 2021. Available at:[Link]
The Journal of Organic Chemistry. "Palladium-Catalyzed C(sp2)–N Bond Cross-Coupling with Triaryl Phosphates." ACS Publications, 2019. Available at:[Link]
Application
Application Notes & Protocols: The Strategic Utility of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate in Small Molecule Drug Discovery
Abstract: This document provides a detailed technical guide on the application of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate, a strategically designed chemical building block for small molecule drug discovery. We delve int...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
This document provides a detailed technical guide on the application of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate, a strategically designed chemical building block for small molecule drug discovery. We delve into its core utility in palladium-catalyzed cross-coupling reactions, provide a robust, step-by-step protocol for the Suzuki-Miyaura coupling, and explore its application in the synthesis of kinase inhibitor scaffolds, particularly those targeting the MEK pathway. Furthermore, we discuss its role in modern medicinal chemistry strategies such as Fragment-Based Lead Discovery (FBLD) and the design of advanced covalent inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the efficient construction of complex, biologically active molecules.
Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (henceforth MFIHB) is a prime example of a molecular scaffold engineered for efficiency and versatility in drug discovery. Its structure is not accidental; each substituent is deliberately placed to confer specific, advantageous properties for synthetic elaboration and to enhance the drug-like characteristics of its derivatives.[1]
The Aryl Iodide Handle: The iodine atom at the 4-position is the primary reactive site. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly susceptible to oxidative addition by palladium(0) catalysts. This enables chemoselective functionalization, allowing for a vast array of carbon-carbon and carbon-heteroatom bonds to be formed with precision, most notably via Suzuki-Miyaura cross-coupling.[2][3]
The Strategic Fluorine Atom: The fluorine at the 3-position is a critical modulator of physicochemical properties. Fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, enhance binding affinity through unique electronic interactions, and modulate pKa and lipophilicity.[4][5][6] Its presence can significantly improve the pharmacokinetic profile of a final drug candidate.[1][5]
The Phenolic Hydroxyl Group: The 2-hydroxy group provides a crucial interaction point, capable of acting as both a hydrogen bond donor and acceptor. This is invaluable for anchoring a ligand into a protein's binding pocket. It also serves as a secondary point for synthetic modification, such as etherification, to further explore the structure-activity relationship (SAR).
This combination of features makes MFIHB an ideal starting point in fragment-based drug discovery (FBDD), where small, well-characterized molecules are elaborated into potent leads.[7][8][9]
Physicochemical Properties and Handling
MFIHB should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
The most powerful and common application of MFIHB is the selective formation of a biaryl bond at the 4-position via the Suzuki-Miyaura cross-coupling reaction. This reaction's tolerance for a wide range of functional groups and its reliable, high-yielding nature make it a cornerstone of modern synthetic chemistry.[3][10][11]
The reaction proceeds through a well-established catalytic cycle, which is crucial to understand for troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of MFIHB with Phenylboronic Acid
This protocol provides a general method for coupling MFIHB with a representative arylboronic acid. It should be optimized for different coupling partners.
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow:
Caption: A standard experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add MFIHB (e.g., 296 mg, 1.0 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), and anhydrous K₂CO₃ (e.g., 414 mg, 3.0 mmol).
Inerting the System: Seal the flask with a septum and purge with nitrogen or argon gas for 15-20 minutes. A gentle, positive pressure of inert gas should be maintained throughout the reaction.
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., Pd(OAc)₂, 4.5 mg, 0.02 mmol) and the phosphine ligand (e.g., PPh₃, 21 mg, 0.08 mmol).
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the MFIHB starting material is consumed (typically 4-12 hours).
Workup: Cool the mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
Causality in Reagent Selection and Optimization
The success of the Suzuki coupling hinges on the interplay of its components. Understanding their roles is key to optimizing the reaction for novel substrates.
Component
Function & Rationale
Common Alternatives & Considerations
Palladium Source
The core catalyst. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species.[3]
Pd(PPh₃)₄: A pre-formed, air-stable Pd(0) complex. Often used for simpler setups. Pd₂(dba)₃: A Pd(0) source that requires a separate ligand.
Ligand
Stabilizes the Pd center, prevents precipitation as palladium black, and modulates its reactivity. PPh₃ is a standard, versatile ligand.
Buchwald or Herrmann-type phosphines (e.g., SPhos, XPhos): More electron-rich and bulky, often providing higher activity and allowing for lower catalyst loadings, especially with challenging substrates like aryl chlorides.[10]
Base
Activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[10][11] K₂CO₃ is a common, inexpensive inorganic base.
K₃PO₄: A stronger base, often effective for less reactive boronic acids. Cs₂CO₃: Highly effective but more expensive. Organic bases (e.g., Et₃N): Can be used but are generally less common for standard Suzuki reactions.
Solvent System
Solubilizes all components. The aqueous phase is crucial for the action of inorganic bases and facilitates the transmetalation step. Dioxane is a common organic solvent.
Toluene, THF, DMF: Common alternatives to dioxane. The choice can significantly impact reaction rate and yield. Aprotic polar solvents like DMF can accelerate the reaction but may be harder to remove.
Case Study: Synthesis of MEK Inhibitor Scaffolds
The RAS/RAF/MEK/ERK signaling pathway is frequently hyperactivated in a large percentage of human cancers, making it a prime target for therapeutic intervention.[12] Many potent MEK inhibitors share a common diarylamine or related biaryl core structure. MFIHB is an excellent precursor for generating libraries of such compounds. For example, the core of the investigational MEK inhibitor TAK-733 involves a 2-fluoro-4-iodoaniline moiety, which is structurally analogous to MFIHB.[13] Similarly, other MEK inhibitor programs utilize a 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid core, where the iodo-moiety is used for diversification via Suzuki coupling.[14][15]
The following scheme illustrates how MFIHB can be used in a drug discovery cascade to generate a library of potential kinase inhibitors.
Caption: Logical flow from MFIHB to lead optimization in drug discovery.
By coupling MFIHB with a diverse library of boronic acids (R-B(OH)₂), a medicinal chemist can rapidly generate a collection of molecules with a common core but varied peripheral groups. These libraries can then be screened against targets like MEK1/2 to identify initial hits for further optimization.
Advanced Applications & Future Directions
Beyond its primary role as a substrate for cross-coupling, the unique features of MFIHB lend it to more advanced discovery strategies.
Fragment-Based Lead Discovery (FBLD): MFIHB itself fits the criteria of a molecular fragment (MW < 300 Da).[9] It can be included in "halogen-enriched" fragment libraries to probe binding pockets for favorable halogen-bonding interactions, where the iodine atom acts as a halogen bond donor.[16][17] If a hit is identified, the iodine serves as a ready-made vector for synthetic elaboration to grow the fragment into a more potent lead compound.[8]
Covalent Inhibitor Design: Targeted covalent inhibitors offer advantages in potency and duration of action by forming a permanent bond with a specific amino acid residue, often a cysteine, on the target protein.[18][19][20] While MFIHB is not itself a reactive "warhead," it serves as an ideal scaffold for building such inhibitors. After a Suzuki coupling, subsequent synthetic steps can install an electrophilic group (e.g., an acrylamide or chloroacetamide) onto the molecule, positioned to react with a nearby nucleophilic residue in the target's active site.[21][22]
Summary
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is a high-value, multifunctional building block for small molecule drug discovery. Its strategic combination of a chemoselective reaction handle (iodine), a property-modulating group (fluorine), and a key binding element (hydroxyl) makes it exceptionally useful. The primary application via Suzuki-Miyaura coupling provides a reliable and versatile route to complex biaryl structures, which are prevalent in many classes of therapeutics, including kinase inhibitors. Its utility extends to modern strategies like fragment-based design and the construction of targeted covalent inhibitors, ensuring its continued relevance in the discovery of next-generation medicines.
References
Zhao, Y., Zhu, L., Provencal, D. P., et al. (2012). Process Research and Kilogram Synthesis of an Investigational, Potent MEK Inhibitor. ACS Publications. Available at: [Link]
Loeh, C., Schueler, P., Muenster, B., et al. (2025). Nanodroplet Array Platform for Integrated Synthesis and Screening of MEK Inhibitors: a Miniaturized Approach to Early Drug Discovery. PMC. Available at: [Link]
Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, P. S. (2014). Halogen-enriched fragment libraries as chemical probes for harnessing halogen bonding in fragment-based lead discovery. PubMed. Available at: [Link]
Erlanson, D. A., Jahnsan, J. A., & Wilcken, R. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. PMC. Available at: [Link]
National Academic Digital Library of Ethiopia. (n.d.). Fluorine in Medicinal Chemistry and Chemical Biology. National Academic Digital Library of Ethiopia. Available at: [Link]
Li, J., Wang, Y., Zhang, Y., et al. (2025). Design and Synthesis of Novel MEK Inhibitors for the Treatment of Solid Tumors. PubMed. Available at: [Link]
Pratum, L., Johnson, G. L., & Lazzara, M. J. (2025). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Sakthivel, K., et al. (2022). Recent progress in hypervalent iodine-mediated fluorination of organic compounds. Arkivoc. Available at: [Link]
Shan, L. (2011). Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one. Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf. Available at: [Link]
Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. Cambridge Healthtech Institute. Available at: [Link]
Cambridge Healthtech Institute. (2012). Fragment-based drug discovery: opportunities for organic synthesis. RSC Publishing. Available at: [Link]
Li, Z., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]
National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. EurekAlert!. Available at: [Link]
Lu, W., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. Available at: [Link]
ResearchGate. (n.d.). Fluorine in Medicinal Chemistry and Chemical Biology. ResearchGate. Available at: [Link]
Al-Sanea, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PMC. Available at: [Link]
Isanbor, C., & O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Available at: [Link]
Zare, N., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. Available at: [Link]
Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available at: [Link]
Chen, Z., et al. (2025). Key advances in the development of reversible covalent inhibitors. PMC. Available at: [Link]
Gao, Y., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. PMC. Available at: [Link]
Albert, D. H., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. PubMed. Available at: [Link]
Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. Available at: [Link]
Singh, J., et al. (2019). The Taxonomy of Covalent Inhibitors. PMC - NIH. Available at: [Link]
Zheng, L., et al. (2023). Development of covalent inhibitors: Principle, design, and application in cancer. ResearchGate. Available at: [Link]
Klepetářová, B., et al. (2017). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. PMC. Available at: [Link]
Google Patents. (n.d.). CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. Google Patents.
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Grzywa, R., et al. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. MDPI. Available at: [Link]
Ward, R. A., et al. (2013). Structure- and reactivity-based development of covalent inhibitors of the activating and gatekeeper mutant forms of the epidermal growth factor receptor (EGFR). Research Explorer - The University of Manchester. Available at: [Link]
Yoon, H. Y., et al. (2021). Methyl 2-hydroxy-4-iodobenzoate. PMC. Available at: [Link]
Application Note: Protocols for the Esterification of 3-Fluoro-4-iodo-2-hydroxybenzoic Acid
Executive Summary & Mechanistic Challenges The compound 3-fluoro-4-iodo-2-hydroxybenzoic acid is a highly functionalized salicylic acid derivative serving as a critical intermediate in pharmaceutical synthesis and cross-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Challenges
The compound 3-fluoro-4-iodo-2-hydroxybenzoic acid is a highly functionalized salicylic acid derivative serving as a critical intermediate in pharmaceutical synthesis and cross-coupling reactions. While esterification is a fundamental organic transformation, the specific structural topology of 2-hydroxybenzoic acids presents a significant mechanistic hurdle: intramolecular hydrogen bonding [1].
In aqueous or organic solutions, the 2-hydroxyl group acts as a hydrogen bond donor to the adjacent carbonyl oxygen of the carboxylic acid[2]. This thermodynamic sink stabilizes the ground state of the molecule and drastically reduces the electrophilicity of the carbonyl carbon. Consequently, standard acid-catalyzed Fischer esterification is notoriously sluggish, requiring harsh conditions and extended reaction times[3].
To overcome this, Application Scientists must select an esterification protocol that either forces the equilibrium via Le Chatelier's principle or bypasses the carbonyl's poor electrophilicity entirely by exploiting the nucleophilicity of the carboxylate anion[4]. This guide outlines three field-proven protocols tailored to the specific steric and electronic demands of 3-fluoro-4-iodo-2-hydroxybenzoic acid.
Decision tree for selecting the optimal esterification protocol based on target ester and scale.
Comparative Analysis of Esterification Strategies
To establish a self-validating workflow, it is critical to compare the quantitative and qualitative metrics of each method before proceeding to the bench.
Parameter
Protocol 1: Fischer Esterification
Protocol 2: Base-Promoted Alkylation
Protocol 3: Steglich Esterification
Mechanistic Pathway
Acid-catalyzed nucleophilic acyl substitution
Base-promoted SN2 nucleophilic substitution
DMAP-catalyzed acyl transfer
Typical Yield
65% – 80%
85% – 95%
75% – 90%
Reaction Time
12 – 24 hours
2 – 6 hours
8 – 16 hours
Thermal Conditions
Reflux (65°C)
Mild Heating (40°C) or Room Temp
Room Temperature (20°C)
Substrate Scope
Simple primary alcohols (MeOH, EtOH)
Primary/Secondary alkyl halides
Complex, bulky, or acid-sensitive alcohols
Primary Byproducts
Water (must be removed to drive reaction)
Potassium halide salts (water-soluble)
Urea derivatives (e.g., EDU)
Experimental Protocols
Protocol 1: Acid-Catalyzed Fischer Esterification (Synthesis of Methyl Ester)
Causality & Rationale: This method is ideal for generating the methyl ester (methyl 3-fluoro-4-iodo-2-hydroxybenzoate) on a large scale[3]. Because the intramolecular hydrogen bond reduces carbonyl electrophilicity[1], a large excess of methanol (acting as both reactant and solvent) and a strong Brønsted acid (H₂SO₄) are required to force the equilibrium forward.
Step-by-Step Methodology:
Reaction Setup: Charge a rigorously dried 250 mL round-bottom flask with 3-fluoro-4-iodo-2-hydroxybenzoic acid (10.0 mmol, 1.0 eq).
Solvent Addition: Add 100 mL of anhydrous methanol to achieve a 0.1 M concentration. Stir to dissolve.
Catalyst Introduction: Slowly add concentrated sulfuric acid (H₂SO₄, 1.0 mmol, 0.1 eq) dropwise. Self-Validation Check: The solution may slightly darken; ensure continuous stirring to prevent localized heating.
Reflux: Equip the flask with a reflux condenser and heat the mixture to 65°C for 16–24 hours.
Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material will appear highly polar due to the free carboxylic acid.
Workup: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove 80% of the methanol.
Neutralization: Partition the crude residue between Ethyl Acetate (100 mL) and saturated aqueous NaHCO₃ (50 mL) to neutralize the acid catalyst and extract any unreacted starting material.
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure methyl ester.
Causality & Rationale: This protocol circumvents the electrophilicity problem entirely. The highly electron-withdrawing fluorine and iodine atoms, combined with the ortho-hydroxyl group, lower the pKa of the carboxylic acid to ~2.5. A mild base like K₂CO₃ selectively deprotonates the carboxylic acid over the phenol (pKa ~8-10)[4]. The resulting carboxylate anion is an excellent nucleophile that rapidly attacks an alkyl halide via an SN2 mechanism.
Mechanistic pathway highlighting the circumvention of intramolecular hydrogen bonding via base alkylation.
Step-by-Step Methodology:
Reaction Setup: Dissolve 3-fluoro-4-iodo-2-hydroxybenzoic acid (5.0 mmol, 1.0 eq) in 25 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
Deprotonation: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 5.5 mmol, 1.1 eq). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium carboxylate salt[4].
Alkylation: Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 5.5 mmol, 1.1 eq) dropwise via syringe.
Reaction: Stir the mixture at 40°C for 2–6 hours. Self-Validation Check: The suspension will become finer as the reaction progresses and potassium halide salts precipitate.
Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Purification: Wash the combined organic layers with water (3 x 50 mL) to thoroughly remove residual DMF, followed by a brine wash. Dry over Na₂SO₄ and concentrate in vacuo.
Causality & Rationale: When coupling 3-fluoro-4-iodo-2-hydroxybenzoic acid with complex or acid-sensitive alcohols, harsh acids or alkyl halides cannot be used. Steglich esterification utilizes a carbodiimide coupling agent. We specifically recommend EDC·HCl over DCC, as EDC generates a water-soluble urea byproduct that simplifies purification. DMAP is strictly required here; it acts as an acyl transfer catalyst, attacking the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, forcefully breaking the intramolecular hydrogen bond and driving the esterification.
Step-by-Step Methodology:
Reaction Setup: In a flame-dried flask, dissolve 3-fluoro-4-iodo-2-hydroxybenzoic acid (2.0 mmol, 1.0 eq) and the target complex alcohol (2.2 mmol, 1.1 eq) in 20 mL of anhydrous dichloromethane (DCM).
Cooling: Cool the solution to 0°C using an ice-water bath to prevent premature rearrangement of the O-acylisourea intermediate.
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 2.4 mmol, 1.2 eq) in one portion, followed immediately by 4-Dimethylaminopyridine (DMAP, 0.2 mmol, 0.1 eq).
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8–16 hours.
Workup: Dilute the mixture with an additional 20 mL of DCM. Wash the organic phase sequentially with 1N HCl (20 mL) to remove DMAP and unreacted EDC, saturated NaHCO₃ (20 mL) to remove unreacted acid, and brine (20 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product via flash column chromatography on silica gel.
Title: Mitochondrial Dysfunction Induced by a Novel Salicylate‐Based 1,2,3‐Triazole Salt With Potent Antileishmanial Activity - PMC
Source: nih.gov
URL:[4]
Using Methyl 3-fluoro-4-iodo-2-hydroxybenzoate as a synthetic building block
Application Note: Methyl 3-fluoro-4-iodo-2-hydroxybenzoate as a Strategic Synthetic Building Block Introduction & Strategic Utility In contemporary drug discovery and materials science, the strategic placement of halogen...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Methyl 3-fluoro-4-iodo-2-hydroxybenzoate as a Strategic Synthetic Building Block
Introduction & Strategic Utility
In contemporary drug discovery and materials science, the strategic placement of halogens on aromatic scaffolds is critical for tuning pharmacokinetics, metabolic stability, and molecular geometry. Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (CAS: 1934433-86-9) is a highly versatile, multi-functional building block designed precisely for these advanced synthetic applications[1].
Featuring a densely functionalized tetrasubstituted benzene ring, this compound offers orthogonal reactivity profiles. The primary utility of this reagent lies in its capacity to serve as a core scaffold where the C4-iodine acts as a prime handle for transition-metal-catalyzed cross-coupling, while the C3-fluorine and C2-hydroxyl groups dictate the electronic and physicochemical properties of the resulting derivatives[1].
Structural Rationale & Causality (The F-I-OH Synergy)
To effectively utilize this building block, one must understand the causality behind its structural design and how it dictates experimental behavior:
C4-Iodine (The Coupling Handle): Iodine is the most reactive halogen for palladium-catalyzed oxidative addition. Its placement at the para position relative to the ester (C1) and meta to the hydroxyl (C2) allows for the regioselective extension of the aromatic framework without steric hindrance from the bulky ester group[2].
C3-Fluorine (The Electronic Modulator): The fluorine atom is situated ortho to both the hydroxyl and the iodine.
Reactivity Impact: The strong electron-withdrawing inductive effect of fluorine highly polarizes the adjacent C4-I bond, accelerating the oxidative addition step in Suzuki-Miyaura and Sonogashira couplings[3].
Biological Impact: In pharmaceutical design, such as the development of fluorinated para-aminosalicylic acid (PAS) analogs, this specific fluorination pattern blocks metabolic soft spots, significantly attenuating rapid metabolic inactivation by enzymes like N-acetyltransferase-1 and improving overall pharmacokinetic profiles[1].
C2-Hydroxyl & C1-Methyl Ester (The Conformation Lock): The C2-OH forms a strong intramolecular hydrogen bond with the C1-carbonyl oxygen. The C3-fluorine further lowers the pKa of this hydroxyl group, strengthening this hydrogen bond. This locks the molecule into a planar conformation and shields the ester from premature hydrolysis during mildly basic cross-coupling conditions.
Reaction Workflows & Mechanistic Pathways
The orthogonal nature of the functional groups allows for divergent synthetic workflows. The C4 position can be functionalized via Suzuki or Sonogashira couplings, followed by the selective saponification of the C1 ester or alkylation of the C2 phenol.
Fig 1. Divergent synthetic workflows for Methyl 3-fluoro-4-iodo-2-hydroxybenzoate functionalization.
During a Suzuki-Miyaura coupling, the catalytic cycle relies heavily on the electronic activation provided by the C3-fluorine.
Fig 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C4-iodo position.
Self-Validating Experimental Protocols
The following protocols are engineered to be self-validating, ensuring that intermediate success can be visually and analytically confirmed before proceeding to subsequent steps.
Rationale: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand framework prevents catalyst deactivation by the free C2-hydroxyl group. A mild base (K₂CO₃) is used to facilitate transmetalation without triggering ester hydrolysis[4].
Preparation: In an oven-dried Schlenk flask, combine Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), K₂CO₃ (2.5 equiv, 2.5 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).
Degassing: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Subject the flask to three freeze-pump-thaw cycles to remove dissolved oxygen, which prevents homocoupling of the boronic acid.
Reaction: Heat the mixture to 80 °C under an argon atmosphere for 4–6 hours[3].
Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material (UV-active, higher Rf) should disappear, replaced by a new, intensely UV-active spot at a lower Rf (due to increased molecular weight and polarity).
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Saponification of the C1 Methyl Ester
Rationale: Once the C4 position is functionalized, the methyl ester can be hydrolyzed to reveal the free carboxylic acid, a common pharmacophore in drug design (e.g., salicylic acid derivatives).
Preparation: Dissolve the coupled product from Protocol A (1.0 equiv, 0.5 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v, 5 mL).
Reaction: Add LiOH·H₂O (3.0 equiv, 1.5 mmol) in one portion. Stir at room temperature for 12 hours.
Self-Validation (Phase Change): The reaction is complete when TLC shows the complete consumption of the starting ester. The product will remain at the baseline in non-polar solvent systems.
Workup & Isolation: Concentrate the mixture to remove THF and MeOH. Dilute the remaining aqueous layer with 5 mL of water and cool to 0 °C. Dropwise, add 1M HCl until the pH reaches 2–3.
Validation: A white/off-white precipitate will immediately form upon acidification. This confirms the successful generation of the free carboxylic acid. Filter the precipitate, wash with cold water, and dry under high vacuum.
Quantitative Data & Reaction Parameters
The table below summarizes the optimized parameters and expected quantitative outcomes for functionalizing Methyl 3-fluoro-4-iodo-2-hydroxybenzoate based on established literature for iodosalicylate derivatives[3][4].
Strict exclusion of oxygen required to prevent alkyne homocoupling.
Saponification
C1
LiOH·H₂O (3.0 equiv)
None / THF:MeOH:H₂O
RT / 12 h
>90%
Product isolation is highly efficient via pH-driven precipitation.
Etherification
C2
Alkyl Halide (R-X, 1.5 equiv)
K₂CO₃ / Acetone
60 °C / 12 h
70–88%
Intramolecular H-bond must be broken; requires excess base and heat.
References
Royal Society of Chemistry (RSC). "Supporting information - Microwave-assisted Suzuki coupling". RSC Publications. URL:[Link]
University of Regensburg. "Synthesis and structure-activity relationships of inhibitors of bacterial hyaluronidase". Institutional Repository. URL:[Link]
Grokipedia. "Iodophenol - Applications in Suzuki-Miyaura coupling". Grokipedia Chemical Database. URL:[Link]
Application Note: Methyl 3-fluoro-4-iodo-2-hydroxybenzoate in Agrochemical Synthesis
Executive Summary Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (CAS 1934433-86-9) is a highly functionalized aromatic building block that is increasingly critical in the development of next-generation crop protection agents....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (CAS 1934433-86-9) is a highly functionalized aromatic building block that is increasingly critical in the development of next-generation crop protection agents. Featuring a benzoate methyl ester, an adjacent phenol, a fluorine substituent, and an iodine atom, this multi-functional intermediate offers unique opportunities for strategic molecular diversification[1]. In agrochemical research, it serves as a foundational scaffold for designing novel fungicides and herbicides, leveraging the synergistic effects of halogenation and the salicylic acid pharmacophore.
Mechanistic Rationale & Structural Advantages
Designing effective agrochemicals requires precise control over molecular properties. This compound provides three distinct synthetic and biological advantages:
The C4-Iodine Handle: The iodine atom serves as an excellent handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to introduce a wide array of carbon-based substituents[1]. Iodine undergoes oxidative addition with palladium catalysts significantly faster than bromine or chlorine, enabling milder reaction conditions that preserve the sensitive phenolic ester.
The C3-Fluorine Effect: The fluorine atom can be utilized to influence the electronic properties, metabolic stability, and bioavailability of resulting compounds[1]. In agrochemical formulations, the fluorine atom enhances metabolic stability and efficacy, acting as a critical component in herbicides and pesticides to improve target specificity and environmental persistence[2]. Furthermore, the highly electronegative ortho-fluorine lowers the pKa of the adjacent C2-hydroxyl group, strengthening its hydrogen-bonding capabilities within target enzyme pockets.
The Salicylic Acid Core: As a salicylic acid derivative, this scaffold mimics natural plant defense hormones. Such derivatives can initiate induced resistance (IR) in plants[3]. When applied in combination with synthetic fungicides (e.g., boscalid + pyraclostrobin), these IR agents provide the same degree of pathogen control as full-strength fungicides, even at reduced doses[3].
Synthesis Workflow & Molecular Diversification
The structural complexity of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate allows for a highly divergent synthesis strategy. The workflow below outlines the logical progression from the starting material to a lead agrochemical candidate.
Workflow for diversifying Methyl 3-fluoro-4-iodo-2-hydroxybenzoate in agrochemical design.
Protocol 1: C4-Derivatization via Suzuki-Miyaura Coupling
This protocol describes the attachment of a lipophilic aryl or heteroaryl group at the C4 position, a common structural motif in modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Materials
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (1.0 eq)
Aryl/Heteroaryl boronic acid (1.2 eq)
Pd(dppf)Cl₂ (0.05 eq)
K₂CO₃ (2.0 eq)
1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology
Solvent Preparation: Degas the 1,4-Dioxane/H₂O mixture by sparging with argon for 15 minutes.
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes, which would stall the catalytic cycle.
Reagent Assembly: In a Schlenk flask under argon, combine the benzoate starting material, the boronic acid, and K₂CO₃.
Catalyst Addition: Add the degassed solvent mixture, followed by Pd(dppf)Cl₂.
Causality: The bidentate dppf ligand has a large bite angle that stabilizes the palladium center against premature reductive elimination. Adding the catalyst last minimizes its exposure to localized high concentrations of base before the boronic acid is activated.
Reaction Execution: Heat the reaction mixture to 80°C for 4–6 hours under continuous stirring.
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.
Self-Validating Step: The quantitative disappearance of the starting material peak (m/z 297 [M+H]+) and the appearance of the coupled product mass in LC-MS confirms complete conversion. A distinct shift in the retention factor (Rf) on TLC (Hexanes/EtOAc 3:1) provides immediate visual validation before workup.
Optimization of C4 Suzuki-Miyaura Coupling Conditions
Entry
Catalyst
Base
Solvent System
Temp (°C)
Yield (%)
Observation / Mechanistic Rationale
1
Pd(PPh₃)₄
Na₂CO₃
Toluene / H₂O
90
45
Protodeboronation observed; catalyst deactivated by ortho-F.
2
Pd(OAc)₂ / SPhos
K₃PO₄
Toluene
100
62
Better conversion, but ester hydrolysis side-product detected.
3
Pd(dppf)Cl₂
K₂CO₃
Dioxane / H₂O
80
89
Optimal. Bidentate ligand stabilizes Pd; mild base protects ester.
4
Pd(dppf)Cl₂
Cs₂CO₃
DMF
80
71
High conversion, but difficult solvent removal during workup.
Protocol 2: Herbicide Lead Generation via C2/C1 Modification
Following C4 derivatization, the molecule can be tailored into an auxin-mimic herbicide by alkylating the C2-phenol and hydrolyzing the C1-ester to a free carboxylic acid.
Step-by-Step Methodology
C2-O-Alkylation: Dissolve the C4-coupled intermediate in anhydrous DMF. Add K₂CO₃ (1.5 eq) and stir for 10 minutes.
Causality: The C3-fluorine inductively lowers the pKa of the C2-OH, making it sufficiently acidic to be deprotonated by a mild base like K₂CO₃. This avoids the need for stronger, potentially destructive bases like NaH.
Electrophile Addition: Add ethyl bromoacetate (1.2 eq) dropwise. Stir at 60°C for 3 hours. Quench with water, extract with EtOAc, and concentrate.
C1-Saponification: Dissolve the crude alkylated product in a THF/MeOH/H₂O (2:1:1) mixture. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.
Causality: LiOH provides mild nucleophilic conditions that selectively hydrolyze the C1-methyl ester without cleaving the newly formed C2-ether linkage or triggering nucleophilic aromatic substitution of the fluorine.
Self-Validating Step: Slowly acidify the mixture to pH 2-3 using 1M HCl. The target free carboxylic acid will precipitate out of the aqueous solution. This phase change acts as a built-in purification step and visually validates the successful cleavage of the ester. Complete dissolution of the initial suspension in the basic medium followed by precipitation at acidic pH confirms the reaction's success.
Mechanism of Action: Systemic Acquired Resistance (SAR)
When utilized as a fungicide synergist, the salicylic acid core of the synthesized derivatives triggers a broad-spectrum immune response in target crops. The diagram below illustrates the signaling pathway activated by these fluorinated derivatives.
Mechanism of Systemic Acquired Resistance (SAR) induced by salicylic acid derivatives.
Improving reaction yield for Methyl 3-fluoro-4-iodo-2-hydroxybenzoate synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical synthesis bottlenecks and regioselectivity traps associated with Methyl 3-fluoro-4-iodo-2-hyd...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical synthesis bottlenecks and regioselectivity traps associated with Methyl 3-fluoro-4-iodo-2-hydroxybenzoate .
This molecule is a highly valuable multi-functional intermediate in drug development[1]. The strategic placement of the iodine atom at C4 serves as a robust handle for cross-coupling reactions, while the fluorine atom at C3 modulates electronic properties and metabolic stability. Halogenated salicylic acid derivatives are frequently explored for their enhanced binding affinities to biological targets, such as transthyretin[2].
Below, you will find a mechanistic breakdown, a field-proven protocol, and a troubleshooting Q&A to ensure high-yield, regioselective synthesis.
Mechanistic Pathway & The Regioselectivity Trap
The most common reason for a failed synthesis of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is relying on direct Electrophilic Aromatic Substitution (EAS). In the 3-fluoro-2-hydroxybenzoate system, the highly activating hydroxyl group at C2 directs electrophiles primarily to the para position (C5). To selectively functionalize the C4 position, you must bypass EAS and utilize Directed Ortho Metalation (DoM) , leveraging the strong ortho-directing power of the fluorine atom[3].
Comparison of direct EAS and DoM pathways for synthesizing the 4-iodo target.
Quantitative Data Summary
The table below summarizes the expected outcomes when comparing standard EAS conditions against the DoM pathway.
This self-validating protocol utilizes a one-pot deprotection-esterification strategy to maximize yield and minimize handling of sensitive intermediates.
Objective: Regioselective iodination at C4 by leveraging the ortho-directing power of fluorine.
Preparation: Flame-dry a Schlenk flask under argon. Add 3-fluoro-2-methoxybenzoic acid (1.0 eq) and anhydrous THF. Add TMEDA (2.2 eq).
Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. (Causality: Strict temperature control prevents nucleophilic attack of the alkyllithium on the carboxylate and suppresses benzyne formation).
Lithiation: Dropwise add sec-BuLi (2.2 eq, 1.4 M in cyclohexane). (Causality: The first equivalent forms the lithium carboxylate; the second equivalent, activated by TMEDA, selectively deprotonates the C4 position due to the strong inductive effect of the adjacent fluorine).
Aging: Stir at -78 °C for 1.5 hours to ensure complete metalation.
Electrophilic Quench: Dissolve I₂ (2.5 eq) in anhydrous THF and add dropwise. Stir for 1 hour at -78 °C, then allow warming to room temperature.
Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce excess iodine. Acidify the aqueous layer to pH 2 with 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 3-fluoro-4-iodo-2-methoxybenzoic acid.
Phase 2: One-Pot Deprotection & Esterification
Objective: Cleave the methyl ether and simultaneously form the methyl ester.
Deprotection: Dissolve the intermediate in anhydrous DCM at -78 °C under argon. Dropwise add BBr₃ (3.0 eq, 1.0 M in DCM). Allow to warm to room temperature and stir for 4 hours. (Causality: BBr₃ acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating bromide attack to cleave the O-CH₃ bond. It simultaneously reacts with the carboxylic acid to form an acyl bromide/borate complex).
Esterification Quench: Re-cool the mixture to 0 °C. Carefully and slowly quench with excess anhydrous methanol. (Causality: Methanol strictly serves a dual purpose here: it quenches the reactive boron species and directly reacts with the acyl bromide intermediate to form the methyl ester in situ, bypassing the need for a separate Fischer esterification step).
Isolation: Concentrate the mixture under reduced pressure. Neutralize with saturated NaHCO₃, extract with DCM, dry, and purify via flash chromatography to afford pure Methyl 3-fluoro-4-iodo-2-hydroxybenzoate.
Troubleshooting & FAQs
Q1: I attempted direct electrophilic iodination of methyl 3-fluoro-2-hydroxybenzoate with NIS/TFA, but NMR indicates the major product is the 5-iodo regioisomer. Why?A: This is a classic regioselectivity pitfall. In the 3-fluoro-2-hydroxybenzoate system, the highly activating hydroxyl group at C2 directs EAS primarily to the para position (C5). While the fluorine at C3 directs to C4 (ortho), its activating power is significantly weaker than the hydroxyl group. Consequently, direct EAS with reagents like NIS/TFA[4] or Ag-salts[5] yields predominantly the 5-iodo byproduct. To selectively synthesize the 4-iodo isomer, you must bypass direct EAS and utilize the DoM pathway described above.
Q2: My DoM reaction yields less than 30% of the iodinated intermediate, with mostly recovered starting material. How can I drive this to completion?A: Incomplete metalation is usually caused by moisture or insufficient base equivalents. Because the starting material is a carboxylic acid, the first equivalent of sec-BuLi is entirely consumed to form the lithium carboxylate. You must use at least 2.2 equivalents of sec-BuLi. Additionally, the use of TMEDA is critical; it breaks down the sec-BuLi hexamers into more reactive monomers and coordinates the lithium, facilitating the deprotonation at C4. Ensure your THF is strictly anhydrous and the sec-BuLi is freshly titrated.
Q3: After treating the methoxy intermediate with BBr₃ and working up, I see a mixture of the carboxylic acid and the methyl ester. How do I push it entirely to the methyl ester?A: When BBr₃ cleaves the ether, it also reacts with the carboxylic acid to form an acyl bromide intermediate. If you quench the reaction with water during workup, you will hydrolyze it back to the carboxylic acid. Instead, utilize the "one-pot" strategy outlined in Phase 2: quench the BBr₃ reaction strictly with anhydrous methanol at 0 °C. The methanol will react with the acyl bromide to form the desired methyl ester directly. If conversion is incomplete, add a catalytic amount of H₂SO₄ to the methanolic solution and reflux for 2 hours before aqueous workup.
Technical Support Center: Solubilization & Handling of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate
Welcome to the Technical Support Center. This resource is engineered for research scientists and drug development professionals working with Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (CAS 1934433-86-9) .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This resource is engineered for research scientists and drug development professionals working with Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (CAS 1934433-86-9) . This highly functionalized building block features a benzoate methyl ester, an ortho-fluorine atom, a para-iodine atom, and a phenol group. Because the iodine atom serves as a critical electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings)[1], achieving optimal solubility and stability in polar aprotic solvents is a foundational requirement for successful downstream synthesis.
Data Center: Solubility & Solvent Selection
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate exhibits a strong intramolecular hydrogen bond between the 2-hydroxyl group and the adjacent ester carbonyl. This internal bonding reduces the molecule's overall solvation penalty in moderately polar media, making it highly lipophilic yet exceptionally soluble in [2]. These solvents possess large dielectric constants and act as powerful hydrogen-bond acceptors without donating protons, perfectly accommodating the polarizable halogens (F, I) on the aromatic ring.
Quantitative Data Summarization: Typical Solubility Profile
Solvent
Dielectric Constant (ε)
Est. Solubility at 25°C (mg/mL)
Suitability for Cross-Coupling
Mechanistic Notes & Causality
DMSO
46.7
> 250
Excellent
Superior H-bond acceptor; stabilizes polar transition states. High boiling point requires aqueous workup.
DMF
36.7
> 200
Excellent
Excellent solvating power. Prone to thermal degradation into nucleophilic amines at high temperatures.
NMP
32.2
> 200
Very Good
Highly stable at elevated temperatures (>120°C); ideal for difficult macrocyclizations or sluggish couplings.
Acetonitrile
37.5
50 - 100
Moderate
Good volatility allows easy removal; however, it provides weaker solvation for heavy halogenated aromatics.
Acetone
20.7
100 - 150
Good
Low boiling point (56°C) strictly limits the maximum achievable reaction temperature.
Process Visualization: Solubilization Workflow
Workflow for solubilizing and validating halogenated benzoates in polar aprotic solvents.
Standard Operating Procedure (SOP)
Preparation of a Self-Validating 0.5 M Stock Solution for Palladium Catalysis
This protocol is designed as a self-validating system to ensure the chemical integrity of the reagent prior to committing expensive palladium catalysts.
Step 1: Reagent Weighing and Inert Atmosphere Setup
Weigh 1.48 g (approx. 5.0 mmol) of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate into an oven-dried 20 mL scintillation vial equipped with a PTFE-lined septum.
Causality: The PTFE liner prevents the leaching of plasticizers by aggressive polar aprotic solvents like DMF or DMSO, which could introduce organic impurities into your downstream reaction.
Step 2: Solvent Addition and Degassing
Add 10.0 mL of anhydrous DMSO or DMF via syringe.
Submerge a long needle into the solution and bubble dry Argon or Nitrogen gas through the liquid for 10 minutes.
Causality: Polar aprotic solvents have high oxygen solubility. Because this compound is utilized as an electrophile in Pd-catalyzed cross-coupling, dissolved oxygen will rapidly oxidize the active Pd(0) catalyst to inactive Pd(II), prematurely halting the catalytic cycle.
Step 3: Dissolution and Temperature Control
Vortex the mixture at 20–25 °C until visually homogeneous. If using DMSO, ensure the ambient temperature does not drop below 20 °C.
Causality: has a relatively high freezing point of 18.5 °C[3]. Minor temperature drops can cause micro-crystallization of the solvent, trapping the solute and reducing the effective molarity of your stock solution.
Withdraw a 10 µL aliquot, dilute it in 1 mL of LC-MS grade Acetonitrile, and inject it into the LC-MS.
Validation Criteria: Confirm complete dissolution (no visual particulates) and verify the presence of a single peak at m/z 295.0 in negative electrospray ionization (ESI-) mode.
Causality: The 2-hydroxy group (phenol) is highly acidic and readily deprotonates. Using ESI- mode provides a highly sensitive [M-H]⁻ signal, allowing you to instantly verify that the ester has not hydrolyzed and the iodine atom has not been prematurely cleaved.
Troubleshooting & FAQs
Q: Why does my compound precipitate when I add the aqueous base (e.g., K₂CO₃) required for my Suzuki coupling?A:Causality: While polar aprotic solvents are entirely miscible with water, the solubility of the highly lipophilic halogenated ester drops drastically as the aqueous fraction increases (the anti-solvent effect).
Solution: Do not add large volumes of dilute aqueous base. Instead, pre-dissolve your base in a minimal, highly concentrated amount of water to create a biphasic system, or switch to an anhydrous base (e.g., finely milled Cs₂CO₃) suspended directly in the polar aprotic solvent.
Q: I am observing ester hydrolysis and unwanted side products when heating the compound in DMF above 100°C. How can I prevent this?A:Causality: At elevated temperatures, to yield carbon monoxide and dimethylamine[4]. Dimethylamine acts as both a strong base and a nucleophile, which can attack the methyl ester of your compound or facilitate unwanted SNAr reactions at the fluorinated position.
Solution: Switch to a more thermally stable polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or DMSO for high-temperature reactions. If DMF must be used, ensure it is freshly distilled and keep the reaction temperature strictly below 90°C.
Q: How do I efficiently recover my synthesized derivative from DMSO post-reaction, given its high boiling point (189°C)?A:Causality: DMSO’s exceptionally low vapor pressure makes standard rotary evaporation highly inefficient and risks thermally degrading your product during prolonged heating[3].
Solution: Leverage DMSO’s total miscibility with water. Quench your reaction mixture by pouring it into a 5-to-10-fold volumetric excess of cold water or brine. This induces the anti-solvent precipitation of your lipophilic product. Follow this with a standard liquid-liquid extraction using a non-polar solvent (e.g., ethyl acetate or diethyl ether). For highly water-soluble derivatives where extraction fails, utilize cryodesiccation (lyophilization) to sublime both the water and the DMSO under high vacuum[3].
Q: Why does my DMSO stock solution freeze when I move it to the cold room, and does this damage the compound?A:Causality: DMSO freezes at 18.5 °C (65.3 °F)[3]. Storing it in a cold room will cause the solvent to crystallize entirely. This physical phase change does not chemically damage the Methyl 3-fluoro-4-iodo-2-hydroxybenzoate.
Solution: Simply warm the vial in a 30 °C water bath and vortex vigorously until completely thawed before use. Ensure the solution is fully homogenous, as partial thawing can lead to concentration gradients.
References
Master Organic Chemistry. "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents". Masterorganicchemistry.com. URL: [Link]
Technical Support Center: Purification of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate
This guide is designed for researchers, medicinal chemists, and process development scientists working with Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (CAS 1934433-86-9). As a key building block in pharmaceutical synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
This guide is designed for researchers, medicinal chemists, and process development scientists working with Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (CAS 1934433-86-9). As a key building block in pharmaceutical synthesis, its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols based on established chemical principles and field-proven insights.
I. Understanding the Molecule and Potential Impurities
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is a multi-functionalized aromatic compound. Its purification can be challenging due to the presence of several reactive functional groups. A logical approach to purification begins with understanding the likely impurities that may be present in the crude mixture.
Structural Features:
Phenolic Hydroxyl Group (-OH): Acidic in nature, can form hydrogen bonds, and is susceptible to oxidation.
Methyl Ester (-COOCH₃): Can undergo hydrolysis to the corresponding carboxylic acid.
Fluorine (-F) and Iodine (-I) Substituents: These halogens significantly influence the electronic properties and reactivity of the aromatic ring. The carbon-iodine bond can be susceptible to cleavage (de-iodination).
Potential Impurities:
A comprehensive understanding of the synthetic route is crucial for predicting impurities. Common synthetic pathways involve the iodination of a 3-fluoro-2-hydroxybenzoate precursor. Based on this, likely impurities include:
Regioisomers: Isomers with iodine at other positions on the aromatic ring.
Over-iodinated Products: Di-iodinated species.
Hydrolysis Product: 3-fluoro-4-iodo-2-hydroxybenzoic acid, resulting from the hydrolysis of the methyl ester.
De-iodinated Product: Methyl 3-fluoro-2-hydroxybenzoate, which is the same as the starting material in this common route.
Residual Reagents and Solvents: From the reaction and work-up steps.
II. Troubleshooting Guide: Purification of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate
This section addresses common issues encountered during the purification of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This is a common issue with compounds that have relatively low melting points or when the solution is supersaturated at a temperature above the melting point of the solute.
Causality: The solubility of your compound in the chosen solvent is too high at the temperature of precipitation, or the cooling rate is too fast. Impurities can also lower the melting point of the mixture, exacerbating the problem.
Solutions:
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation level. Allow the solution to cool more slowly.[1]
Change Solvent System: Your current solvent may be too good. Consider a solvent in which the compound has lower solubility at elevated temperatures. Alternatively, use a two-solvent (co-solvent) system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[2][3]
Lower the Crystallization Temperature: If possible, after initial cooling to room temperature, place the flask in a colder environment (e.g., a refrigerator or cold room at 4°C) to induce crystallization from the oil.
Q2: I have very poor recovery after recrystallization. What are the likely causes and how can I improve the yield?
A2: Low recovery is a common problem and can be attributed to several factors.
Causality:
Using too much solvent during the initial dissolution step.[1]
The compound has significant solubility in the cold solvent.
Premature crystallization during a hot filtration step.
Incomplete transfer of the solid during filtration.
Solutions:
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.
Optimize the Solvent System: Choose a solvent where the solubility difference between hot and cold is maximized. Refer to the solvent selection table below.
Cool Thoroughly: After slow cooling to room temperature, place the crystallization flask in an ice-water bath for at least 30 minutes to maximize precipitation.[4]
Concentrate the Mother Liquor: If you suspect significant product loss in the filtrate (mother liquor), you can reduce its volume by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure.
Q3: The recrystallized product is still colored, even though the desired compound should be colorless or a white solid. How can I remove colored impurities?
A3: Colored impurities are often non-polar, extended conjugated systems.
Causality: These impurities are co-crystallizing with your product.
Solution:
Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (1-2% of the solute weight) to the hot solution. Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
Hot Gravity Filtration: Perform a hot gravity filtration to remove the charcoal. It is crucial to keep the solution hot during this process to prevent your product from crystallizing prematurely on the filter paper. Use a pre-heated funnel and flask.[2]
Column Chromatography Issues
Q4: I am seeing poor separation of my product from an impurity on the silica gel column. How can I improve the resolution?
A4: Poor separation in column chromatography is usually due to an inappropriate mobile phase polarity or issues with the column packing.
Causality: The eluent is either too polar, causing all compounds to elute quickly with little separation, or not polar enough, resulting in broad, slow-moving bands.
Solutions:
Optimize the Mobile Phase: First, find a solvent system that gives good separation on a TLC plate, with the Rf of your target compound around 0.25-0.35. A common mobile phase for compounds of this type is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
Use a Gradient Elution: If you have impurities that are very close in polarity to your product and others that are much more polar, a gradient elution can be effective. Start with a less polar solvent system to elute the less polar impurities and your product, then gradually increase the polarity to elute the more polar impurities.[5]
Check Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.
Sample Loading: Load your sample onto the column in a minimal volume of solvent and as a concentrated band.
Q5: My product seems to be degrading on the silica gel column. What is happening and what can I do?
A5: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.
Causality: The phenolic hydroxyl group or the ester in your molecule might be sensitive to the acidic silica surface. De-iodination can also sometimes be catalyzed by acidic surfaces.
Solutions:
Use Neutralized Silica Gel: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in your eluent system before packing the column. Alternatively, you can use commercially available neutral silica gel.[6]
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase silica gel (C18) if your compound is sufficiently non-polar.
Work Quickly: Do not let the compound sit on the column for an extended period. Elute the column as efficiently as possible.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure Methyl 3-fluoro-4-iodo-2-hydroxybenzoate?A1: Pure Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is expected to be a white to off-white solid. As with many iodinated aromatic compounds, it may be sensitive to light and should be stored in a cool, dark place. Over time, exposure to light and air can cause gradual decomposition, often indicated by a slight discoloration (yellowing or browning).
Q2: What are the best analytical techniques to assess the purity of my compound?A2: A combination of techniques is recommended:
Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring reaction progress and checking the purity of column fractions. A suitable eluent system would be a mixture of hexanes and ethyl acetate.
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a good starting point.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and identifying impurities if they are present in sufficient quantity (>1-5%).
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Q3: What safety precautions should I take when handling this compound?A3: While specific toxicity data for this compound is not widely available, it is prudent to handle it with the care afforded to all new chemical entities.
Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of any dust.
Refer to the Safety Data Sheet (SDS) for any available specific handling information.
IV. Detailed Purification Protocols
Protocol 1: Recrystallization
This protocol is a general guideline. The optimal solvent or solvent system should be determined experimentally on a small scale first.
Objective: To purify crude Methyl 3-fluoro-4-iodo-2-hydroxybenzoate by removing soluble and insoluble impurities.
Solvent Selection Data:
Solvent Class
Examples
Suitability
Protic Solvents
Water, Methanol, Ethanol, Isopropanol
The compound is likely to have moderate to high solubility in alcohols due to the hydroxyl and ester groups. Water is likely a poor solvent. A mixture of an alcohol and water could be an effective co-solvent system.
Aprotic Polar
Acetone, Ethyl Acetate, Acetonitrile
Good candidates for dissolving the compound. Ethyl acetate is a common choice for esters.
Ethers
Diethyl ether, Tetrahydrofuran (THF)
Moderate solubility is expected.
Hydrocarbons
Hexanes, Heptane, Toluene
The compound is likely to be poorly soluble in non-polar hydrocarbons like hexanes, making them good anti-solvents. Toluene may offer better solubility due to the aromatic ring.
Halogenated
Dichloromethane (DCM), Chloroform
Good solubility is expected.
Step-by-Step Methodology:
Solvent Screening: On a small scale (10-20 mg of crude material), test various solvents to find one that dissolves the compound when hot but gives poor solubility when cold. Also, test co-solvent systems (e.g., Ethanol/Water, Toluene/Hexane).
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then heat to boiling for a few minutes.
(Optional) Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[3]
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
Drying: Dry the purified crystals under vacuum.
Diagram of Recrystallization Workflow:
Caption: Workflow for the purification of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate by recrystallization.
Protocol 2: Flash Column Chromatography
Objective: To purify the compound based on its differential adsorption to a stationary phase. This method is particularly useful for separating compounds with similar solubility properties.
Step-by-Step Methodology:
TLC Analysis: Develop a TLC solvent system that provides good separation of your product from impurities, aiming for an Rf value of 0.25-0.35 for the product. A good starting point is a mixture of Hexanes and Ethyl Acetate.
Column Packing: Prepare a slurry of silica gel in the least polar eluent to be used. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.[5]
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. If the compound is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
Elution: Add the eluent to the top of the column and apply pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate. Collect fractions in test tubes.
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Diagram of Chromatography Troubleshooting:
Caption: Decision tree for troubleshooting poor separation in column chromatography.
V. References
University of California, Los Angeles. (n.d.). Crystallization. Retrieved from [Link]
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
Roy, C., et al. (2021). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. Journal of AOAC International, 104(5), 1337-1350.
CAS. (n.d.). CAS Analytical Methods. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supplementary Information: General procedure for the esterification of carboxylic acids. Retrieved from [Link]
University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]
SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]
Taylor & Francis Online. (2022, March 23). Column chromatography – Knowledge and References. Retrieved from [Link]
University of Toronto. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
Korodi, T., et al. (2014). A STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF NAPHAZOLINE AND ITS DEGRADATION PRODUCT AND METHYL PARAHYDROXYBENZOATE IN PHARMACEUTICAL PREPARATIONS. Journal of Liquid Chromatography & Related Technologies, 37(10), 1321-1333.
Lingeman, E., et al. (2021). Simplified Protocol for the Purification of Native Cas Nucleases for DNA-Free Genome Editing. International Journal of Molecular Sciences, 22(21), 11583.
University of Arizona. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
Patel, P., et al. (2015). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 83(1), 79-94.
Biological Magnetic Resonance Bank. (n.d.). bmse001194 Methyl 4-hydroxybenzoate at BMRB. Retrieved from [Link]
Nacalai USA, Inc. (n.d.). Silica Gel for Column Chromatography. Retrieved from [Link]
Jankovic, B., et al. (2015). Development and Validation of a Stability Indicating RP-HPLC Method for Hydrocortisone Acetate Active Ingredient, Propyl Parahydroxybenzoate and Methyl Parahydroxybenzoate Preservatives, Butylhydroxyanisole Antioxidant, and Their Degradation Products in a Rectal Gel Formulation. Journal of AOAC International, 98(1), 60-68.
Belal, T., et al. (2016). A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form. RSC Advances, 6(90), 87311-87321.
Optimizing catalyst loading for Methyl 3-fluoro-4-iodo-2-hydroxybenzoate reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this targeted guide for researchers and drug development professionals working with Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (CA...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this targeted guide for researchers and drug development professionals working with Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (CAS 1934433-86-9). This highly functionalized building block is invaluable for constructing complex pharmaceuticals[1], but its unique combination of functional groups requires precise optimization of transition-metal catalyst loadings to prevent reaction stalling and side-product formation.
Part 1: Substrate Profiling & Mechanistic Causality
To optimize catalyst loading, we must first understand the electronic and steric environment of the substrate. Methyl 3-fluoro-4-iodo-2-hydroxybenzoate features an exceptionally reactive C4–I bond.
Oxidative Addition (The Accelerator): The highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect. This makes the adjacent C4 position highly electrophilic, significantly accelerating the oxidative addition of Pd(0) into the C–I bond[1][2].
Transmetalation (The Bottleneck): The free 2-hydroxy group (phenol) is acidic. Under the basic conditions required for cross-coupling, it deprotonates to form a phenoxide. This strongly electron-donating moiety can coordinate to the palladium center or electronically deactivate the ring, slowing down the transmetalation step.
The Catalyst Loading Paradox: Because oxidative addition is rapid but transmetalation is sluggish, high catalyst loadings (e.g., 5-10 mol%) lead to a rapid buildup of the Pd(II)-aryl intermediate. This long-lived species is highly susceptible to side reactions, primarily protodeiodination (dehalogenation) or homocoupling[3]. Therefore, lowering the catalyst loading often paradoxically increases the yield by maintaining a low steady-state concentration of the vulnerable Pd(II) species[4].
Catalytic cycle highlighting kinetic bottlenecks for Methyl 3-fluoro-4-iodo-2-hydroxybenzoate.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why do I observe high levels of dehalogenation (formation of methyl 3-fluoro-2-hydroxybenzoate) even at standard 5 mol% Pd loading?A1: High catalyst loading combined with a fast oxidative addition but slow transmetalation leads to a buildup of the Pd(II)-aryl species. This intermediate acts as a sink and eventually undergoes protodeiodination, especially if trace moisture is present or if the solvent acts as a hydride donor. Solution: Decrease catalyst loading to 0.5–1.0 mol% and use bulky, electron-rich ligands (e.g., XPhos or SPhos) to accelerate transmetalation[4].
Q2: How does the free 2-hydroxy group impact my base selection?A2: The free phenol will consume exactly one equivalent of your base. If you use the standard 2.0 equivalents of base (e.g., K₂CO₃) for a Suzuki coupling, only 1.0 equivalent remains to activate the boronic acid, which is often insufficient and stalls the reaction[3]. Solution: Increase your base loading to a minimum of 3.0 equivalents.
Q3: What is the optimal palladium source for this substrate?A3: Avoid Pd(II) precatalysts like Pd(OAc)₂ that require in-situ reduction, as the reduction process can consume the boronic acid and promote homocoupling[3]. Instead, use pre-formed Pd(0) sources (like Pd₂(dba)₃) or modern Buchwald precatalysts (e.g., XPhos Pd G3), which reliably generate the active monomeric Pd(0) species and allow for sub-1 mol% loadings[3][5].
Part 3: Troubleshooting Guide
Symptom
Mechanistic Cause
Actionable Solution
Sluggish Reaction / Stalled Conversion
The 2-phenoxide coordinates to the Pd center, poisoning the catalyst. Alternatively, inadequate base remains to form the reactive boronate complex.
Increase base to 3.0–3.5 equivalents. Switch to a more soluble base like Cs₂CO₃ or K₃PO₄. Ensure rigorous degassing, as oxygen deactivates phosphine ligands[3].
High Boronic Acid Homocoupling
Excess Pd(II) precatalyst is acting as an oxidant, or oxygen has ingressed into the system[3].
Switch to a pre-reduced Buchwald G3/G4 precatalyst. Rigorously degas solvents via 3x freeze-pump-thaw cycles. Lower Pd loading to <1 mol%.
Ester Hydrolysis Side-Product
Aqueous basic conditions at elevated temperatures (>80°C) are hydrolyzing the methyl ester at position 1.
Switch to anhydrous conditions using anhydrous K₃PO₄ in dry 1,4-Dioxane, or lower the reaction temperature to 60°C utilizing a more active catalyst system.
Part 4: Quantitative Data Presentation
The following table summarizes a self-validating optimization screen for the Suzuki-Miyaura coupling of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate with phenylboronic acid. Notice how lowering the catalyst loading and increasing the base equivalents dramatically improves the target yield while suppressing dehalogenation.
Entry
Catalyst System
Loading (mol%)
Base (Equiv)
Conversion (%)
Target Yield (%)
Dehalogenation (%)
1
Pd(PPh₃)₄
5.0
K₂CO₃ (2.0)
>99
45
35
2
Pd₂(dba)₃ / XPhos
5.0
K₂CO₃ (2.0)
>99
60
25
3
Pd₂(dba)₃ / XPhos
1.0
K₃PO₄ (3.0)
>99
88
5
4
XPhos Pd G3
0.5
K₃PO₄ (3.0)
>99
94
<2
5
XPhos Pd G3
0.1
K₃PO₄ (3.0)
72
68
<2
Part 5: Self-Validating Experimental Protocol
To ensure scientific integrity, catalyst optimization must be a self-validating system . This means incorporating an internal standard before the reaction begins. If the calculated Conversion % does not equal the sum of Target Yield % + Side Product %, the researcher immediately knows that intermediates are trapped, volatile products were lost, or insoluble oligomers formed.
Step-by-Step Methodology:
Stock Solution Preparation: In a nitrogen-filled glovebox, prepare a 0.2 M stock solution of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (1.0 eq) and 1,3,5-trimethoxybenzene (0.5 eq, internal standard for qNMR/GC-FID) in anhydrous 1,4-Dioxane.
Reagent Dispensing: To a series of 8 mL reaction vials equipped with stir bars, add phenylboronic acid (1.5 eq) and anhydrous K₃PO₄ (3.0 eq).
Catalyst Dosing: Dispense the XPhos Pd G3 precatalyst into the vials to achieve a concentration gradient (e.g., 0.1, 0.5, 1.0, 2.5, and 5.0 mol%).
Reaction Initiation: Add 1.0 mL of the substrate stock solution to each vial. Seal the vials with PTFE-lined septa.
Rigorous Degassing: Remove vials from the glovebox and subject them to three freeze-pump-thaw cycles using a Schlenk line to ensure zero oxygen ingress[3].
Execution: Heat the vials in a standardized reaction block at 80°C with vigorous stirring (800 rpm) for 4 hours.
Analysis & Validation: Quench the reactions with EtOAc and filter through a short pad of Celite. Analyze the crude mixture via GC-FID or qNMR. Calculate the absolute mass balance against the 1,3,5-trimethoxybenzene internal standard.
Self-validating high-throughput workflow for optimizing palladium catalyst loading.
References
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at:[Link]
Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at:[Link]
Reducing side products in Methyl 3-fluoro-4-iodo-2-hydroxybenzoate esterification
Technical Support Center: Chemoselective Esterification of 3-Fluoro-4-iodo-2-hydroxybenzoic Acid Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (CAS 1934433-86-9) is a highly versatile building block in medicinal chemistry. It...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Chemoselective Esterification of 3-Fluoro-4-iodo-2-hydroxybenzoic Acid
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (CAS 1934433-86-9) is a highly versatile building block in medicinal chemistry. Its structural triad—a benzoate ester, a fluorine substituent, and an iodine atom—makes it an exceptional intermediate for strategic molecular diversification, particularly via cross-coupling reactions[1]. However, the presence of the adjacent phenolic hydroxyl group introduces significant chemoselectivity challenges during esterification, primarily the risk of concurrent O-alkylation[2].
This technical guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maximize yield and eliminate side products.
Part 1: Diagnostic Workflows & Reaction Pathways
Diagnostic workflow for identifying and resolving common esterification side products.
Reaction pathways highlighting the chemoselectivity of different esterification methods.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: Why am I seeing significant O-alkylation (formation of methyl 3-fluoro-4-iodo-2-methoxybenzoate) during my reaction?A1: This is a classic chemoselectivity failure. If you are using an alkyl halide (like methyl iodide) in a biphasic medium or with a strong base (like K₂CO₃), you are deprotonating the phenolic hydroxyl group[2]. The electron-withdrawing fluorine at the 3-position increases the acidity of the adjacent 2-hydroxyl group, making phenolate formation highly favorable. This phenolate acts as a strong nucleophile, leading to O-alkylation.
Solution: Abandon basic alkylation. Switch to an acid-catalyzed method (Fischer esterification) or activate the carboxylic acid directly using thionyl chloride (SOCl₂)[3].
Q2: My Fischer esterification (MeOH / H₂SO₄) stalls at 60-70% conversion. How can I drive it to completion?A2: Fischer esterification is an equilibrium-driven process. The generation of water as a byproduct shifts the equilibrium backward, promoting hydrolysis[4].
Solution: You must actively remove water from the system. Ensure your methanol is strictly anhydrous. For stubborn reactions, add a chemical dehydrating agent such as trimethyl orthoformate, which reacts with byproduct water to form methanol and volatile methyl formate, irreversibly driving the reaction forward.
Q3: I am detecting a side product with a mass of [M-126] in my LC-MS. What is happening?A3: A mass loss of ~126 Da corresponds to deiodination. The C-I bond is the weakest bond in your molecule and is highly susceptible to homolytic cleavage under prolonged exposure to light, or heterolytic cleavage if exposed to strong bases or transition metal contaminants.
Solution: Wrap your reaction flasks in aluminum foil to exclude light. Ensure your magnetic stir bars are not degraded (exposed iron/metals can initiate radical dehalogenation).
Q4: How do I easily separate unreacted starting material from my desired ester?A4: Because the starting material is a carboxylic acid and the product is a neutral ester, a simple acid-base extraction is highly effective. During your workup, washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the unreacted 3-fluoro-4-iodo-2-hydroxybenzoic acid, pulling it into the aqueous layer while leaving the pure ester in the organic phase[4].
Part 3: Quantitative Data Comparison
To select the optimal synthetic route, review the comparative data of standard esterification methods applied to salicylic acid derivatives:
Esterification Method
Reagents / Catalyst
Chemoselectivity (Ester vs. Ether)
Typical Yield
Major Side Product Risk
Basic Alkylation
MeI, K₂CO₃, DMF
Poor (< 50%)
40 - 60%
O-Alkylated Ether (High)
Fischer Esterification
Anhydrous MeOH, H₂SO₄
High (> 95%)
60 - 80%
Unreacted Acid (Hydrolysis)
Acyl Chloride Activation
SOCl₂, MeOH
Excellent (> 98%)
85 - 95%
Minimal
Green Esterification
Dimethyl Carbonate (DMC), Zeolite Hβ
Excellent (> 95%)
80 - 90%
Minimal
Data synthesized from comparative studies on the esterification of 2-hydroxybenzoic acids[2][5].
This method utilizes an acyl chloride intermediate to ensure strict chemoselectivity for the carboxylic acid, completely bypassing the phenolic hydroxyl group[3].
Causality & Validation: Thionyl chloride reacts exclusively with the carboxylic acid to form a highly electrophilic acyl chloride. The slow, dropwise addition controls the exothermic release of HCl and SO₂ gases, preventing localized overheating that could trigger deiodination.
Activation: Suspend 3-fluoro-4-iodo-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
Cooling: Cool the suspension to 0 °C using an ice bath.
Reagent Addition: Dropwise, add thionyl chloride (SOCl₂, 2.0 eq) over 15 minutes. Self-Validation Check: The suspension should gradually clear into a homogeneous solution as the reactive intermediate forms.
Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 4–6 hours.
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the baseline starting material spot disappears.
Workup: Cool to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
Purification: Dissolve the crude residue in ethyl acetate. Wash twice with saturated aqueous NaHCO₃ (to remove trace unreacted acid) and once with brine[4]. Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure methyl ester.
Protocol B: Green Esterification using Dimethyl Carbonate (DMC)
DMC acts as both the methylating agent and the solvent. When paired with a solid acid catalyst, it offers an environmentally benign route with exceptional chemoselectivity[5].
Causality & Validation: Solid superacids (like sulfated zirconia or Zeolite Hβ) activate the carbonyl carbon of DMC. The steric bulk of the solid catalyst pores heavily favors the linear approach of the carboxylic acid over the sterically hindered, hydrogen-bonded phenolic hydroxyl group, preventing O-alkylation[5].
Preparation: In a heavy-walled sealed tube or autoclave, combine 3-fluoro-4-iodo-2-hydroxybenzoic acid (1.0 eq), Dimethyl Carbonate (10.0 eq), and Zeolite Hβ catalyst (20% w/w relative to the acid).
Heating: Seal the vessel and heat to 120 °C for 12 hours under autogenous pressure.
Workup: Cool the vessel to room temperature. Self-Validation Check: Carefully vent the vessel to release byproduct CO₂ gas.
Isolation: Filter the mixture through a Celite pad to remove the solid catalyst (which can be washed with methanol, calcined, and reused).
Concentration: Concentrate the filtrate under reduced pressure to yield the highly pure methyl ester.
References
Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides
NIScPR[Link]
Esterification of salicylic acid over zeolites using dimethyl carbonate
ResearchGate[Link]
Esterification of hydroxybenzoic acids (US5260475A)
Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling
MDPI[Link]
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate vs Methyl 4-iodo-2-hydroxybenzoate reactivity
An In-Depth Comparative Guide to the Reactivity of Substituted Aryl Iodides: Methyl 3-fluoro-4-iodo-2-hydroxybenzoate vs. Methyl 4-iodo-2-hydroxybenzoate In the landscape of pharmaceutical and materials science research,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Reactivity of Substituted Aryl Iodides: Methyl 3-fluoro-4-iodo-2-hydroxybenzoate vs. Methyl 4-iodo-2-hydroxybenzoate
In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. Aryl iodides, in particular, serve as exceptionally versatile intermediates, primarily due to the reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions. This guide provides a detailed comparative analysis of two key building blocks: Methyl 3-fluoro-4-iodo-2-hydroxybenzoate and its non-fluorinated analog, Methyl 4-iodo-2-hydroxybenzoate. We will explore how the subtle inclusion of a single fluorine atom dramatically influences the molecule's electronic properties and, consequently, its reactivity in pivotal synthetic transformations.
Structural and Electronic Analysis: The Impact of Ortho-Fluorination
At first glance, the two molecules are structurally very similar. Both possess a hydroxybenzoate framework with an iodine atom at the 4-position, primed for cross-coupling. The critical distinction lies in the presence of a fluorine atom at the 3-position (ortho to the iodine) in Methyl 3-fluoro-4-iodo-2-hydroxybenzoate. This substitution is not trivial; it fundamentally alters the electron density of the aromatic ring and the nature of the C-I bond.
Methyl 4-iodo-2-hydroxybenzoate: The reactivity of this molecule is governed by a balance of electronic effects from its substituents: the electron-donating hydroxyl group (+M > -I), the electron-withdrawing methyl ester group (-M, -I), and the inductively withdrawing iodine atom (-I > +M).
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate: This molecule experiences all the same effects, with the addition of the highly electronegative fluorine atom. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[1][2] This effect significantly reduces the electron density of the aromatic ring, particularly at the adjacent carbon atoms, including the carbon bonded to the iodine (the ipso-carbon).
The net result is that the C4-I bond in the fluorinated compound is more polarized and the ipso-carbon is significantly more electrophilic (electron-poor) compared to its non-fluorinated counterpart. This electronic perturbation is the primary driver for the observed differences in chemical reactivity.
Caption: Structural comparison and resulting electronic effects.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for which these substrates are designed. The critical, and often rate-limiting, step in many of these reaction cycles is the oxidative addition of the aryl halide to a palladium(0) complex.[3] During this step, the C-I bond is broken and two new bonds are formed from the carbon and iodine atoms to the palladium center. The rate of this step is highly sensitive to the electronic nature of the aryl halide; electron-poor aryl halides typically react faster than electron-rich ones.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a powerful tool for forming C-C bonds.[5][6]
Reactivity Prediction: Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is predicted to be significantly more reactive. The electron-withdrawing fluorine atom lowers the electron density at the ipso-carbon, making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
Experimental Implications: This enhanced reactivity often translates to tangible benefits in the lab. For the fluorinated substrate, one might expect:
The general reactivity trend for aryl halides in Suzuki couplings is I > Br > OTf >> Cl, with electron-withdrawing groups on the ring accelerating the reaction for a given halide.[5][6]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[7]
Reactivity Prediction: The mechanistic rationale follows that of the Suzuki coupling. The rate-limiting step is again the oxidative addition of the C-I bond to the palladium(0) center.[3] Studies have confirmed that electron-withdrawing groups in the para-position of an aryl iodide increase the ease of substitution.[3]
Experimental Implications: Methyl 3-fluoro-4-iodo-2-hydroxybenzoate will serve as a superior substrate in Sonogashira couplings. Its heightened reactivity allows for more efficient coupling, which is particularly valuable when working with sensitive or precious alkyne partners. This can lead to cleaner reactions with fewer side products, such as the undesired homocoupling of the alkyne (Glaser coupling).[8]
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine, a crucial transformation in the synthesis of pharmaceuticals.[9]
Reactivity Prediction: The catalytic cycle for the Buchwald-Hartwig amination also begins with the oxidative addition of the aryl halide to the palladium(0) catalyst.[9] Therefore, the same electronic principles apply. The fluorinated aryl iodide will undergo oxidative addition more readily than its non-fluorinated counterpart.
Experimental Implications: The increased reactivity of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate can be advantageous, especially when using less nucleophilic amines or when trying to minimize reaction temperatures to preserve thermally sensitive functional groups elsewhere in the molecule. It has been noted that the reactivity of aryl iodides is better than that of aryl bromides in these reactions, allowing for reduced catalyst loading.[10]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Baseline reactivity for a substituted aryl iodide.
The strong inductive (-I) effect of the fluorine atom makes the C-I bond more polarized and the ipso-carbon more electrophilic, accelerating the rate-limiting oxidative addition step in Pd-catalyzed cross-coupling reactions.[3][4]
The following is a general protocol that can be adapted for both substrates. It is anticipated that reactions with Methyl 3-fluoro-4-iodo-2-hydroxybenzoate may proceed to completion faster or at a lower temperature.
Objective: To synthesize the corresponding biaryl product via Suzuki-Miyaura cross-coupling.
Materials:
Aryl Iodide (either Methyl 4-iodo-2-hydroxybenzoate or Methyl 3-fluoro-4-iodo-2-hydroxybenzoate) (1.0 equiv)
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
To a dry Schlenk flask under an inert atmosphere, add the Aryl Iodide, the desired Arylboronic Acid, K₃PO₄, Pd(OAc)₂, and SPhos.
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
Add the degassed solvent mixture via syringe.
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Conclusion and Outlook
The presence of a fluorine atom at the 3-position of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate renders it a more reactive and often more desirable substrate for palladium-catalyzed cross-coupling reactions compared to Methyl 4-iodo-2-hydroxybenzoate. This enhanced reactivity stems directly from the potent electron-withdrawing inductive effect of fluorine, which facilitates the rate-limiting oxidative addition step.
For researchers and drug development professionals, this means that the fluorinated analog can often provide higher yields in shorter reaction times and under milder conditions, improving overall synthetic efficiency. While the choice of reagent will always depend on the specific synthetic context, cost, and availability, understanding the fundamental electronic differences outlined in this guide allows for a more rational and predictive approach to reaction design and optimization. The strategic use of fluorinated building blocks like Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is a powerful tactic for accelerating the synthesis of complex molecular targets.
References
Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. [Link]
Kimble, M. J., et al. (2024). Methyl 2-hydroxy-4-iodobenzoate. IUCrData, 9(5). [Link]
Gottardo, C., et al. (2006). Linear free-energy correlation analysis of the electronic effects of the substituents in the Sonogashira coupling reaction. Canadian Journal of Chemistry, 84(3), 414-419. [Link]
Harriman, A. M., et al. (2019). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. Journal of the American Chemical Society, 141(50), 19989-20002. [Link]
Stolar, T., et al. (2021). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Angewandte Chemie International Edition, 60(19), 10638-10644. [Link]
Hanamoto, T., et al. (2003). Cross-Coupling Reactions of (1-Fluorovinyl)methydiphenylsilane with Aryl Halides and Aryl Triflates. The Journal of Organic Chemistry, 68(17), 6747-6752. [Link]
ACS Figshare. Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. [Link]
Fier, P. S., & Hartwig, J. F. (2013). Copper-Mediated Fluorination of Aryl Iodides. Journal of the American Chemical Society, 134(12), 5524-5527. [Link]
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 586-598. [Link]
Organic Chemistry Portal. LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. [Link]
Organic & Biomolecular Chemistry. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]
Chemistry – A European Journal. Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. [Link]
MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
SciSpace. Copper-Catalysed Suzuki-Miyaura Cross-Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Flu. [Link]
MDPI. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. [Link]
Journal of the American Chemical Society. Highly Selective Biaryl Cross-Coupling Reactions between Aryl Halides and Aryl Grignard Reagents: A New Catalyst Combination of N-Heterocyclic Carbenes and Iron, Cobalt, and Nickel Fluorides. [Link]
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
HPLC Method Validation for Methyl 3-fluoro-4-iodo-2-hydroxybenzoate Purity: A Column Comparison Guide
Executive Summary & The Analytical Challenge Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is a highly functionalized benzoate ester derivative that serves as a critical synthetic building block in medicinal chemistry and pha...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Analytical Challenge
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is a highly functionalized benzoate ester derivative that serves as a critical synthetic building block in medicinal chemistry and pharmaceutical development. The molecule's architecture features an iodine atom—an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira)—and a fluorine atom, which is strategically utilized to modulate metabolic stability and bioavailability[1].
From an analytical perspective, quantifying the purity of this compound presents a significant chromatographic challenge. The synthesis and degradation of heavily halogenated aromatics frequently generate closely related impurities, such as des-iodo derivatives, des-fluoro derivatives, and positional regioisomers.
Figure 1: Major degradation and synthetic impurity pathways for Methyl 3-fluoro-4-iodo-2-hydroxybenzoate.
Column Chemistry Comparison: C18 vs. Pentafluorophenyl (PFP)
A common pitfall in analytical method development is the default reliance on standard C18 (Octadecyl) columns. While C18 phases excel at separating compounds based on hydrophobic dispersion forces, they often fail to resolve halogenated positional isomers.
To achieve baseline resolution, a Pentafluorophenyl (PFP) stationary phase is vastly superior. The causality lies in the orthogonal selectivity mechanisms: PFP columns engage in
π−π
interactions, strong dipole-dipole interactions, and halogen bonding. The highly electronegative fluorine atoms on the PFP ring recognize the subtle electron density shifts caused by the target's fluorine and iodine substituents, allowing for the baseline separation of regioisomers that co-elute on a C18 column.
PFP offers enhanced dipole-dipole interactions that readily detect the missing iodine atom.
Resolution (
Rs
) - Regioisomer
0.8 (Unresolved)
2.8 (Baseline resolved)
π−π
interactions in PFP distinguish subtle steric and electronic differences in the aromatic ring.
Tailing Factor (
Tf
)
1.6 (Moderate tailing)
1.1 (Excellent symmetry)
PFP phases often feature specialized end-capping that minimizes secondary silanol interactions with phenols.
Retention Time (
Rt
)
8.5 min
11.2 min
Increased retention on PFP is driven by orthogonal halogen bonding mechanisms.
Chromatographic Method & Self-Validating Protocol
Because Methyl 3-fluoro-4-iodo-2-hydroxybenzoate contains a phenolic hydroxyl group adjacent to an ester, it is weakly acidic. The electron-withdrawing halogens further lower the
pKa
of this phenol. To prevent peak tailing caused by partial ionization, the mobile phase pH must be driven well below the molecule's
pKa
. We utilize 0.1% Trifluoroacetic acid (TFA) (
pKa
= 0.23), which is far more effective at suppressing ionization in salicylic acid derivatives than weaker modifiers like acetic or formic acid[2][3].
Step-by-Step Methodology: System Suitability & Sample Preparation
A robust analytical procedure must be a self-validating system. Before any sample data is acquired, the instrument must prove its capability via a System Suitability Test (SST).
Mobile Phase Preparation:
Mobile Phase A: HPLC-grade Water containing 0.1% v/v TFA.
Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% v/v TFA.
Standard Stock Solution: Accurately weigh 50.0 mg of the target API and dissolve in 50 mL of Acetonitrile (1.0 mg/mL).
System Suitability Solution (SST): Spike the Standard Stock Solution with 0.1% w/w of the des-iodo and des-fluoro reference impurities.
Self-Validating SST Execution: Inject the SST solution in 6 replicates using a gradient method (e.g., 30% to 90% B over 15 minutes at 1.0 mL/min, UV detection at 230 nm).
Acceptance Criteria: Proceed with sample analysis only if the %RSD of the target peak area is
≤2.0%
, the USP Tailing Factor is
≤1.5
, and the Resolution (
Rs
) between the target and the closest eluting impurity is
≥2.0
.
ICH Q2(R2) Method Validation Lifecycle
To ensure regulatory compliance and scientific integrity, the PFP-based HPLC method must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedure validation[4][5].
Figure 2: ICH Q2(R2) analytical procedure validation lifecycle workflow.
Step-by-Step Methodology: Specificity via Forced Degradation
To prove the method is stability-indicating (Specificity), the API must be subjected to forced degradation to ensure no degradation products co-elute with the main peak[6].
Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1N NaOH before injection.
Base Stress: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1N HCl. (Note: Base stress will rapidly hydrolyze the methyl ester to the corresponding carboxylic acid).
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3%
H2O2
. Store at room temperature for 2 hours.
Thermal Stress: Expose the solid API to 80°C for 24 hours, then dissolve to working concentration.
Table 2: ICH Q2(R2) Validation Parameters Summary
The following data demonstrates the successful validation of the PFP column method[7].
Validation Parameter
ICH Q2(R2) Requirement
Experimental Result (PFP Column)
Acceptance Criteria
Linearity & Range
Minimum 5 concentrations
R2=0.9998
(Range: 25% to 150%)
R2≥0.999
Accuracy (Recovery)
3 concentrations, 3 replicates
99.2% – 100.8%
98.0% – 102.0%
Repeatability (Precision)
6 replicates at 100% nominal conc.
%RSD = 0.65%
%RSD
≤
2.0%
Intermediate Precision
Different days / different analysts
%RSD = 0.82%
%RSD
≤
2.0%
LOD / LOQ
Signal-to-Noise (S/N) evaluation
LOD: 0.05
μ
g/mL, LOQ: 0.15
μ
g/mL
S/N
≥
3 (LOD), S/N
≥
10 (LOQ)
By leveraging the orthogonal selectivity of a PFP stationary phase and strictly adhering to ICH Q2(R2) self-validating protocols, researchers can ensure the highest degree of confidence in the purity assessment of complex halogenated intermediates like Methyl 3-fluoro-4-iodo-2-hydroxybenzoate.
References
[4] International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. [Link]
[5] European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
[7] National Institutes of Health (PMC). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product.[Link]
[6] World Journal of Pharmaceutical Sciences. A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form.[Link]
[2] MDPI. Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid.[Link]
[3] Agilent Technologies. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. [Link]
A Senior Application Scientist's Guide to the Analytical Validation of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate
Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block In the landscape of modern drug discovery, the precise characterization of synthetic intermediates is not merely a procedural step but a cor...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block
In the landscape of modern drug discovery, the precise characterization of synthetic intermediates is not merely a procedural step but a cornerstone of success. Methyl 3-fluoro-4-iodo-2-hydroxybenzoate is a prime example of such a critical building block.[1] Its densely functionalized aromatic ring, featuring a methyl ester, a hydroxyl group, and two distinct halogens (fluorine and iodine), makes it an exceptionally versatile scaffold for medicinal chemists.[1] The iodine atom provides a reactive handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity in the final active pharmaceutical ingredient (API).[1]
Given its role in constructing novel chemical entities, rigorous validation of its identity, purity, and concentration is paramount. This guide provides an in-depth, comparative analysis of analytical techniques for the validation of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate, with a primary focus on mass spectrometry. We will explore not only the "how" but, more critically, the "why" behind the methodological choices, contrasting the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with established alternatives like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).
Part 1: The Gold Standard: In-Depth Mass Spectrometry Validation
Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity, making it the definitive tool for characterizing complex small molecules like Methyl 3-fluoro-4-iodo-2-hydroxybenzoate. Its ability to provide exact mass information and structural data through fragmentation analysis is indispensable.
Choosing the Right Ionization and Analysis Strategy
The molecular structure of our analyte—possessing both a polar phenolic hydroxyl group and a less polar, substituted benzene ring—informs the selection of the ionization source.
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar to moderately polar molecules.[2] The acidic phenol group on Methyl 3-fluoro-4-iodo-2-hydroxybenzoate makes it an excellent candidate for negative-ion ESI, where it will readily deprotonate to form the [M-H]⁻ ion. This is often a highly efficient and stable ionization pathway, leading to strong signal intensity.
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, thermally stable compounds.[3][4][5] While our analyte could be analyzed by APCI, the presence of the easily ionizable phenol makes ESI the more logical first choice for achieving optimal sensitivity.
For the mass analyzer, a high-resolution instrument such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap is highly recommended. These systems provide highly accurate mass measurements, which are crucial for confirming the elemental composition and distinguishing the analyte from potential impurities with similar nominal masses.
Predicted Fragmentation Pathway of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate
Understanding the fragmentation pattern is key to developing a specific and robust tandem mass spectrometry (MS/MS) method for quantification and confirmation. The fragmentation of this molecule will be dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The Carbon-Iodine bond is significantly weaker than the Carbon-Fluorine and other bonds in the molecule, making it the most probable initial point of fragmentation.
Below is the predicted fragmentation pathway for the [M-H]⁻ ion of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate (C₈H₆FIO₃, Exact Mass: 295.9346).
Caption: Predicted fragmentation of Methyl 3-fluoro-4-iodo-2-hydroxybenzoate in negative ESI mode.
Initial Fragmentation: The primary and most favored fragmentation event will be the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•). This leads to the formation of a highly stable radical anion at m/z 169.03. This transition (295.93 -> 169.03) would be an excellent choice for a Multiple Reaction Monitoring (MRM) assay in a triple quadrupole mass spectrometer due to its high expected intensity and specificity.
Secondary Fragmentation: The m/z 169.03 fragment can undergo further fragmentation. A common pathway for methyl esters is the loss of a methyl radical (•CH₃) to form an ion at m/z 154.01.[6] Alternatively, a neutral loss of methanol (CH₃OH) can occur, yielding a fragment at m/z 137.02. Subsequent loss of carbon monoxide (CO) from this ion would produce a fragment at m/z 109.02.
Detailed LC-MS/MS Validation Protocol
The validation of the analytical method must be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[7][8]
Caption: A general workflow for analytical method validation based on ICH Q2 guidelines.
1. Materials and Reagents:
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate reference standard (purity >99%).
HPLC-grade or LC-MS grade acetonitrile and water.
LC-MS grade formic acid or ammonium acetate (for mobile phase modification).
A suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte.
2. Chromatographic and Mass Spectrometric Conditions:
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) is a suitable starting point.
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
Flow Rate: 0.4 mL/min.
Ionization: ESI in negative mode.
MS/MS Transitions (MRM):
Quantifier: 295.9 -> 169.0
Qualifier: 295.9 -> 154.0
3. Validation Parameters:
Specificity/Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte and internal standard.[9]
Linearity and Range: Prepare a series of calibration standards (typically 5-7 concentrations) covering the expected working range. Plot the peak area ratio (analyte/IS) against concentration and determine the linearity using a regression analysis. The correlation coefficient (R²) should be >0.99.[6][9]
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations. The mean value should be within ±15% of the nominal concentration (±20% at the lower limit of quantification).[9][10]
Precision:
Repeatability (Intra-day): Analyze multiple replicates (n=5 or 6) of QC samples on the same day. The relative standard deviation (RSD) should be ≤15% (≤20% at LLOQ).[10]
Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or equipment. The RSD should meet the same criteria.[10]
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.[11][12] The LOQ must be determined with acceptable accuracy and precision.[11]
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, column temperature) and assess the impact on the results to demonstrate the method's reliability during normal use.[11]
Part 2: A Comparative Analysis with Alternative Techniques
While LC-MS/MS is the gold standard for sensitivity and specificity, other validated techniques offer distinct advantages in different contexts.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many QC laboratories. It is robust, cost-effective, and widely available.
Principle and Applicability: The substituted benzene ring in Methyl 3-fluoro-4-iodo-2-hydroxybenzoate contains a chromophore that absorbs UV light. This allows for quantification based on Beer-Lambert's law. The method combines the separation power of HPLC with the detection capabilities of a UV spectrophotometer.[12]
Validation Protocol: The validation protocol follows the same ICH Q2(R1) principles as LC-MS/MS. A key difference is the detection method, which relies on UV absorbance at a specific wavelength (e.g., determined from a UV scan of the analyte). The specificity can be more challenging, as any co-eluting impurity with a similar chromophore can interfere with the analysis.[5][13][14]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for determining the purity of substances without the need for an identical reference standard.[15]
Principle and Applicability: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16] By comparing the integral of a specific, well-resolved proton signal from the analyte to that of a certified internal standard of known purity and concentration, an absolute quantification of the analyte can be achieved.[16][17]
Validation Protocol: Validation of a qNMR method assesses parameters like specificity (ensuring the chosen signal is free from overlap), linearity, accuracy, and precision.[15] The choice of a suitable internal standard is critical; it must have signals that do not overlap with the analyte, be stable, and not react with the sample.[16]
Part 3: Performance Head-to-Head: A Data-Driven Comparison
The choice of analytical technique is driven by the specific requirements of the task, balancing the need for sensitivity, accuracy, and throughput with practical considerations like cost and equipment availability.
For Discovery and Metabolite ID:LC-MS/MS is unparalleled. Its sensitivity is essential for detecting trace amounts of material in complex biological matrices, and its specificity is crucial for structural elucidation of metabolites and impurities.
For Routine QC and Purity Assay:HPLC-UV is often the most practical and cost-effective choice for routine quality control of the bulk substance, where concentrations are high and the matrix is simple.[12] Its robustness and ease of use are significant advantages.
For Reference Standard Certification:qNMR is the superior technique for certifying the purity of a reference standard. As a primary ratio method, it provides an absolute measure of purity that can then be used to create the calibration standards for other relative techniques like HPLC and LC-MS.[7][15]
Conclusion
The validation of a critical pharmaceutical intermediate like Methyl 3-fluoro-4-iodo-2-hydroxybenzoate demands a thoughtful, multi-faceted analytical approach. While LC-MS/MS provides the ultimate in sensitivity and specificity for demanding applications, HPLC-UV offers a robust and economical solution for routine quality control. In parallel, qNMR stands as the definitive method for establishing the absolute purity of reference materials. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, empowers researchers and drug development professionals to select the most appropriate tool for the task, ensuring data integrity from the earliest stages of discovery through to final product manufacturing.
References
Houghton, R. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1463-1475. Available at: [Link]
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]
Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]
Emery Pharma. (2023, June 8). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Available at: [Link]
Houghton, R., et al. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. PubMed. Available at: [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]
Yin, R., et al. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Available at: [Link]
USP. (n.d.). Stimuli Article (qNMR). US Pharmacopeia. Available at: [Link]
Goger, B., et al. (n.d.). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. Available at: [Link]
Kumar, P., et al. (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC. Available at: [Link]
Kaviani, M., & Saber-Tehrani, M. (2026, March 18). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. ResearchGate. Available at: [Link]
Al-Bayati, Z. F., et al. (2024, June 27). Development and validation of an LC-MS/MS method for ruxolitinib quantification: advancing personalized therapy in hematologic malignancies. Frontiers Publishing Partnerships. Available at: [Link]
Kaviani, M., & Saber-Tehrani, M. (n.d.). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Mendeley. Available at: [Link]
Kaviani, M., & Saber-Tehrani, M. (2024, August 6). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences. Available at: [Link]
Zielińska, A., et al. (2025, July 10). Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. MDPI. Available at: [Link]
Scheubert, K., et al. (2025, April 7). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. PMC. Available at: [Link]
Goldman, S., et al. (2024, April 26). Fiora: Local neighborhood-based prediction of compound mass spectra from single fragmentation events. bioRxiv. Available at: [Link]
de Oliveira, C. B., et al. (2016). Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization. PMC. Available at: [Link]
Julaeha, E., et al. (2016). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. PMC. Available at: [Link]
Zygoura, P. D., et al. (2023, March 2). (PDF) Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of.... Available at: [Link]
PubChemLite. (n.d.). Methyl 3-fluoro-4-hydroxybenzoate (C8H7FO3). Available at: [Link]
Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern. Available at: [Link]
Cavalcanti, A. N., et al. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. SciELO. Available at: [Link]
Blank, I., & Devaud, S. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. Available at: [Link]
NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST WebBook. Available at: [Link]
A Comparative Guide to Methyl 3-fluoro-4-iodo-2-hydroxybenzoate and its Bromo Analog in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic construction of carbon-carbon and ca...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic construction of carbon-carbon and carbon-heteroatom bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the precise and efficient formation of complex molecular architectures. The choice of reactants, especially the electrophilic partner, is a critical determinant of a reaction's success, influencing everything from reaction kinetics to catalyst stability and overall yield.
This guide provides an in-depth comparison of two valuable building blocks: methyl 3-fluoro-4-iodo-2-hydroxybenzoate and its corresponding analog, methyl 3-fluoro-4-bromo-2-hydroxybenzoate . Both molecules offer a trifecta of functionalities—a directing hydroxyl group, an electron-withdrawing fluoro substituent, and a reactive halogen—making them attractive starting points for the synthesis of highly functionalized biaryl and heterocyclic compounds. The core of our analysis will focus on the profound impact of the halogen identity—iodine versus bromine—on the performance and application of these substrates in palladium-catalyzed cross-coupling reactions.
The Decisive Role of the Halogen: A Fundamental Perspective
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F. This hierarchy is fundamentally rooted in the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond. The C-I bond is the longest and weakest, while the C-Br bond is shorter and stronger. This difference directly impacts the rate-determining step of many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst.
The lower BDE of the C-I bond in methyl 3-fluoro-4-iodo-2-hydroxybenzoate means that it will undergo oxidative addition to a Pd(0) center more readily and under milder conditions than its bromo counterpart. This enhanced reactivity of the iodo-analog can be leveraged to achieve higher yields, faster reaction times, and lower catalyst loadings.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies for these specific molecules are not extensively documented, we can extrapolate from the well-established principles of cross-coupling chemistry and representative data from the literature to illustrate the expected performance differences.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is a workhorse in organic synthesis. The higher reactivity of the C-I bond makes methyl 3-fluoro-4-iodo-2-hydroxybenzoate the preferred substrate for milder and more efficient couplings.
Room temperature to moderate heating (e.g., 50-80 °C)
Typically requires higher temperatures (e.g., 80-110 °C)
Catalyst Loading
Lower (e.g., 0.5-2 mol%)
Higher (e.g., 2-5 mol%)
Reaction Time
Generally shorter
Generally longer
Yields
High to excellent
Moderate to high, with potential for more side products
Ligand Choice
A wider range of phosphine ligands are effective
Often requires more electron-rich and bulky ligands to promote oxidative addition
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This generalized protocol can be adapted for both the iodo and bromo analogs, with the understanding that the bromo analog will likely require more forcing conditions.
Objective: To synthesize a biaryl derivative via Suzuki-Miyaura coupling.
Materials:
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate OR Methyl 3-fluoro-4-bromo-2-hydroxybenzoate (1.0 mmol)
Arylboronic acid (1.2 mmol)
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol for iodo, 0.04 mmol for bromo)
SPhos (0.04 mmol for iodo, 0.08 mmol for bromo)
Potassium phosphate (K₃PO₄, 2.0 mmol)
Toluene (5 mL)
Water (0.5 mL)
Anhydrous sodium sulfate
Silica gel for column chromatography
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst, phosphine ligand, and base.
Add the degassed solvent system (toluene and water).
Seal the vessel and heat the reaction mixture with vigorous stirring. For the iodo-analog, start with 80 °C. For the bromo-analog, a higher temperature of 100-110 °C may be necessary.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Visualization of the Catalytic Cycle
The following diagram illustrates the generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the critical oxidative addition step where the identity of the halogen is paramount.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Heck Reaction
In the Heck reaction, which couples an aryl halide with an alkene, the higher reactivity of aryl iodides allows for the use of a broader range of alkene coupling partners and can often be performed under phosphine-free conditions. The bromo-analog would likely necessitate the use of a phosphine ligand and higher temperatures to achieve comparable results.[1]
Sonogashira Coupling
The Sonogashira coupling joins an aryl halide with a terminal alkyne. The milder conditions suitable for the iodo-analog are particularly advantageous for complex or thermally sensitive substrates. The chemoselectivity afforded by the differential reactivity of C-I and C-Br bonds can be exploited in molecules containing both halogens, allowing for sequential couplings.
Practical and Economic Considerations
Factor
Methyl 3-fluoro-4-iodo-2-hydroxybenzoate
Methyl 3-fluoro-4-bromo-2-hydroxybenzoate
Reactivity
Higher, allowing for milder conditions and lower catalyst loadings.
Lower, often requiring more forcing conditions.
Selectivity
Excellent for selective coupling in the presence of other halides (e.g., Br, Cl).
Can be used when the iodo position is intended for a different transformation.
Generally more expensive per gram due to the higher cost of iodine.
Generally less expensive per gram.
Stability
Can be less stable to light and heat compared to the bromo analog.
More stable.
Decision-Making Workflow
The choice between the iodo and bromo analog is a strategic one, balancing reactivity with cost and the overall synthetic plan. The following workflow can guide this decision:
Author: BenchChem Technical Support Team. Date: April 2026
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Fig 1: Logical workflow for the segregation and disposal of halogenated organic waste.
Benchchem. "Methyl 3-fluoro-4-iodo-2-hydroxybenzoate". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESnONliK51xXvgtrWY7iEbd-0tYC2CytaGAGcz0xjwRxZH3harrCh7ArJpCdw1eVDziLGnjND2qf-7QYA_w2khTRgrVdgIFRbfWG_YPSF25IwO7uJfZHm-c5HPoPZnQrNuvFTvrTA=]
TCI Chemicals. "SAFETY DATA SHEET: WGK 3 highly hazardous to water". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaYUXU80LSM85ZPfZrYdFeV4r__r8MKOCl2hsHLE8UmAhYOP9-3Zugh40hiEXjPK3Q78jHJY5dL-chgssm3XlQ8Mfd2mzxU-3mWMHJ6pM-sO4hrQZmQGOxCSEnJBJ71QYfDO0iIZC74Vr60HJqsyON]
Shimadzu Scientific Instruments. "SAFETY DATA SHEET". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-0lrN4tVaiYkKxnbDq9P_qhZA4GC5vRWxoAAIoijc1NzrhmfNFMB0XPtBjD8C8R-62B2FB2UFlS91J8u1lAsMq8QYBVfKOa8rJHWwl91kI4S4xRtU_B6o61lyjItky5KKJLMEttUnB9S_cLoLL3MtqIn8cKVQAViNMQipIS6n-RDBp63FpH1idvTcPny0XyPMhLEp4H-lC-dGOv2LsUBxBZY7FLfFr6nwvHA=]
Nipissing University. "Hazardous Materials Disposal Guide". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqQueQNndatUoKiH0EPd888SzynKdT5EmiFkoPOlJymU-X6WQYxWYw_6LECPdn1X1uZNVqmJ7uqh4hUSbF8tO0f0TC_k5yAOtsx392YX2vwQwo5SCw_YXW9ibY191Q0MR6z302IuMOMUbBIlTQnORjSpfJkokkAuorauyfwfTZmPHPeoFRixnD7I3H6Gmgh4dj4Fsez6LohMVO_P_un3eWjg==]
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